Rad51-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H38N4O5S2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
propan-2-yl N-[4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]-3-(propan-2-ylsulfonimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C26H38N4O5S2/c1-15(2)34-25(31)29-19-9-7-18(8-10-19)24-28-14-22(36-24)21-12-11-20(30-26(32)35-16(3)4)13-23(21)37(27,33)17(5)6/h11-19,27H,7-10H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
IFAJQXQNZPNAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=N)(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Rad51-IN-5: A Potent Inhibitor of RAD51 for Advanced Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
RAD51, a key enzyme in the homologous recombination (HR) pathway, is crucial for the repair of DNA double-strand breaks (DSBs). Its overexpression is a common feature in various cancers, contributing to therapy resistance and poor patient outcomes. This has positioned RAD51 as a prime target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of a potent RAD51 inhibitor, herein referred to as Rad51-IN-5, representing a class of compounds exemplified by B02-iso and its derivatives. We will delve into its mechanism of action, present key quantitative data on its potency, detail the experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.
Introduction to RAD51 and Its Role in Cancer
The RAD51 protein is a eukaryotic homolog of the bacterial RecA protein and plays a central role in the homologous recombination (HR) pathway of DNA repair.[1][2] HR is an essential, high-fidelity mechanism for repairing cytotoxic DNA double-strand breaks (DSBs).[3][4] The process involves a search for a homologous DNA sequence, typically on the sister chromatid, which is then used as a template to accurately repair the break.
The core function of RAD51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of the DNA break.[2][5] This filament is then capable of invading a homologous double-stranded DNA molecule to initiate the repair process. The formation and function of the RAD51 filament are tightly regulated by a host of other proteins, including BRCA2.[5]
In many cancers, the expression of RAD51 is significantly elevated.[3] This upregulation is associated with increased resistance to DNA-damaging therapies such as chemotherapy and radiation, as the cancer cells are more proficient at repairing the induced DNA damage. Consequently, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to existing therapies and to exploit the concept of synthetic lethality, particularly in combination with PARP inhibitors.[5]
This compound: A Novel and Potent RAD51 Inhibitor
For the purposes of this guide, "this compound" will be used as a placeholder to represent a class of potent RAD51 inhibitors, with specific data and examples drawn from the well-characterized inhibitor B02-iso and its derivatives. B02 was one of the first small molecule inhibitors of RAD51 identified through high-throughput screening.[6][7] Subsequent medicinal chemistry efforts led to the development of B02-iso, an isomer with significantly improved potency.[5]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting RAD51. While the precise binding site is still under investigation, studies on B02-iso suggest that it binds to a pocket at the interface of RAD51 dimers. This interaction is thought to disrupt the formation or stability of the RAD51 nucleoprotein filament on ssDNA, a critical step for its function in homologous recombination.[5][8] A key indicator of RAD51 activity in cells is the formation of nuclear foci at sites of DNA damage. Potent RAD51 inhibitors like B02-iso have been shown to effectively inhibit the formation of these RAD51 foci without being genotoxic themselves.[5][8]
Quantitative Data on Inhibitor Potency
The potency of this compound has been evaluated through various in vitro and cell-based assays. The following tables summarize the key quantitative data for B02, B02-iso, and its more potent derivative, para-I-B02-iso.
| Compound | HR Inhibition IC50 (µM)[5][9] | Cell Line |
| B02 | 17.7 | U-2 OS |
| B02-iso | 4.3 | U-2 OS |
| para-I-B02-iso | 0.72 | U-2 OS |
| Compound | Cell Viability IC50 (µM)[5] | Cell Line |
| B02-iso | 4.1 | MDA-MB-231 (Triple-Negative Breast Cancer) |
| para-I-B02-iso | 1.1 | MDA-MB-231 (Triple-Negative Breast Cancer) |
| B02-iso | 11.9 | MCF 10A (Normal Breast Epithelial) |
| para-I-B02-iso | 2.7 | MCF 10A (Normal Breast Epithelial) |
| Compound Combination | Olaparib IC50 (µM)[5] | Cell Line |
| Olaparib alone | 8.6 | MDA-MB-231 |
| Olaparib + 1.8 µM B02-iso | 3.6 | MDA-MB-231 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of RAD51 inhibitors. Below are the protocols for key experiments used to characterize compounds like B02-iso.
Inducible DR-GFP Assay for Homologous Recombination Efficiency
This assay quantitatively measures the efficiency of HR in living cells.
Principle: The U-2 OS Inducible DR-GFP cell line contains a chromosomally integrated reporter cassette. The reporter consists of two mutated GFP genes. One (SceGFP) is inactivated by the insertion of a recognition site for the I-SceI endonuclease. The other is a truncated GFP fragment (iGFP) that can serve as a template for HR-mediated repair of the SceGFP gene. The expression of I-SceI is induced, which creates a DSB in the SceGFP gene. If the break is repaired by HR using the iGFP template, a functional GFP gene is restored, and the cells become fluorescent. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the HR efficiency.[8]
Protocol:
-
Seed U-2 OS IndDR-GFP cells in 24-well plates.
-
The following day, treat the cells with varying concentrations of the RAD51 inhibitor for 1 hour.
-
Induce the expression of I-SceI to generate DSBs.
-
Incubate the cells for 48 hours to allow for DNA repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the IC50 value for HR inhibition by plotting the percentage of GFP-positive cells against the inhibitor concentration.
Immunofluorescence Staining for RAD51 Foci Formation
This method visualizes the recruitment of RAD51 to sites of DNA damage.
Principle: In response to DNA damage, RAD51 molecules accumulate at the sites of DSBs, forming discrete nuclear structures called RAD51 foci. These foci can be visualized using immunofluorescence microscopy. A potent RAD51 inhibitor will prevent the formation of these foci.
Protocol:
-
Grow cells on glass coverslips.
-
Treat the cells with the RAD51 inhibitor for 1 hour.
-
Induce DNA damage using an agent like cisplatin (e.g., 30 µM for 1 hour).[5]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus.
Cell Viability and Clonogenic Survival Assays
These assays determine the cytotoxic and cytostatic effects of the inhibitor.
Principle: Cell viability assays (e.g., MTS or WST-1) measure the metabolic activity of cells as an indicator of cell number. Clonogenic survival assays assess the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.
Protocol (Clonogenic Survival):
-
Seed a low density of cells (e.g., 500 cells/well in a 6-well plate).
-
Allow the cells to attach overnight.
-
Treat the cells with the inhibitor and/or a DNA-damaging agent for a specified period (e.g., 1 hour).
-
Replace the medium with fresh, drug-free medium.
-
Incubate for 7-10 days to allow colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to determine the surviving fraction.[10]
Visualizing Pathways and Workflows
Homologous Recombination Pathway and the Role of RAD51
Caption: The Homologous Recombination Pathway and the inhibitory action of this compound.
Experimental Workflow for RAD51 Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of novel RAD51 inhibitors.
Conclusion and Future Directions
This compound and its analogs represent a promising class of targeted anti-cancer agents. By inhibiting the core component of the homologous recombination pathway, these molecules can selectively sensitize cancer cells with high RAD51 expression to DNA-damaging agents and PARP inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate and optimize this class of inhibitors. Future work will likely focus on improving the pharmacokinetic properties of these compounds, identifying predictive biomarkers for patient stratification, and exploring novel combination therapies to overcome resistance and improve clinical outcomes.
References
- 1. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
In-depth Technical Guide: Rad51-IN-5 in Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51-IN-5 is a novel and potent small molecule inhibitor of the Rad51 protein, a key player in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. The inhibition of Rad51 is a promising therapeutic strategy in oncology, as many cancers exhibit a heightened reliance on specific DNA repair pathways for survival. By disrupting homologous recombination, inhibitors like this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, and can sensitize tumors to DNA-damaging agents like chemotherapy and radiation. This document provides a comprehensive technical overview of this compound, drawing from available patent literature and chemical supplier information.
Core Concepts: Rad51 and Homologous Recombination
Homologous recombination is a high-fidelity DNA repair pathway essential for maintaining genomic stability. It primarily repairs DNA double-strand breaks and restarts stalled or collapsed replication forks. The central catalyst in this process is the Rad51 recombinase. Following a DNA double-strand break, the broken ends are resected to generate 3' single-stranded DNA (ssDNA) tails. These tails are initially coated by Replication Protein A (RPA), which is then replaced by Rad51 with the help of mediator proteins like BRCA2. Rad51 polymerizes on the ssDNA to form a helical nucleoprotein filament. This filament is the active species that searches for a homologous DNA sequence on a sister chromatid or homologous chromosome, invades the duplex DNA to form a displacement loop (D-loop), and initiates DNA synthesis to accurately repair the break.
Given its critical role, the dysregulation of Rad51 is frequently observed in various cancers. Overexpression of Rad51 is common and often correlates with resistance to chemo- and radiotherapy and poor patient prognosis. Therefore, inhibiting Rad51 function is an attractive therapeutic approach to exploit the vulnerabilities of cancer cells and enhance the efficacy of existing treatments.
This compound: A Novel RAD51 Inhibitor
This compound has been identified as a potent inhibitor of Rad51. Information regarding its specific mechanism of action, quantitative biological data, and detailed experimental protocols is primarily derived from patent literature, specifically patent WO2021164746A1, where it is referred to as compound 3.
Quantitative Data
Due to the proprietary nature of the primary data source, specific quantitative values such as IC50 or EC50 for this compound's activity in various assays are not publicly available in peer-reviewed literature. The patent WO2021164746A1 contains the primary characterization of this compound; however, access to the full, translated text with explicit experimental results is limited. The compound is described as a "potent inhibitor," suggesting significant activity in preclinical models.
For context, other known RAD51 inhibitors have reported IC50 values in the micromolar range in various cell-based and biochemical assays. For example, the inhibitor B02 has an IC50 of 27.4 µM for the inhibition of human RAD51. It is anticipated that as a novel agent, this compound would exhibit comparable or improved potency.
Table 1: Publicly Available Information for this compound
| Property | Value/Description | Source |
| Target | Rad51 | Patent WO2021164746A1 |
| Activity | Potent Inhibitor | Patent WO2021164746A1 |
| Therapeutic Potential | Cancer, Conditions involving mitochondrial defects | Patent WO2021164746A1 |
| Patent Reference | Compound 3 in WO2021164746A1 | Chemical Suppliers |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are described within the patent WO2021164746A1. While the full, step-by-step methods are not publicly disseminated, the types of assays performed can be inferred from the patent's claims and general knowledge of drug discovery in this field. These likely include the following methodologies.
Rad51 Foci Formation Assay
This cell-based assay is a standard method to assess the functional status of the homologous recombination pathway.
-
Principle: Upon DNA damage, Rad51 is recruited to the sites of DSBs and forms discrete nuclear foci, which can be visualized by immunofluorescence microscopy. Inhibition of Rad51 or upstream components of the HR pathway prevents the formation of these foci.
-
General Protocol:
-
Seed cancer cells (e.g., HeLa, U2OS) on coverslips or in microplates.
-
Induce DNA damage using a genotoxic agent (e.g., ionizing radiation, mitomycin C, or a PARP inhibitor like olaparib).
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to control cells indicates inhibition of the HR pathway.
-
Cell Proliferation/Viability Assay
These assays determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Principle: The ability of cells to proliferate in the presence of the inhibitor is measured. This is often performed on a panel of cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
-
General Protocol (e.g., using a resazurin-based assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a period of 72 to 120 hours.
-
Add a viability reagent (e.g., CellTiter-Blue® or MTT) and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
General Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., orally or via intraperitoneal injection) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of DNA damage and repair).
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Rad51 protein, which disrupts the homologous recombination pathway. The following diagrams illustrate the core HR pathway and the proposed point of intervention for this compound.
The diagram above illustrates that this compound is proposed to directly inhibit the function of the Rad51 protein. This inhibition prevents the proper formation or function of the Rad51 nucleoprotein filament, which is a critical step for homology search and strand invasion. Consequently, the homologous recombination pathway is blocked, leading to the accumulation of unrepaired DNA double-strand breaks.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical preclinical experimental workflow for the characterization of a novel Rad51 inhibitor like this compound.
Conclusion
This compound is a promising novel inhibitor of Rad51 with therapeutic potential in oncology. Its mechanism of action, centered on the disruption of the critical homologous recombination DNA repair pathway, provides a strong rationale for its development as a monotherapy for HR-dependent tumors or in combination with other DNA-damaging agents. While detailed, peer-reviewed data on this compound is not yet available, the foundational information from patent literature highlights its significance as a tool for research and a potential future therapeutic. Further publications are anticipated to provide more comprehensive quantitative data and a deeper understanding of its biological effects. Researchers and drug development professionals are encouraged to monitor the progress of this and other novel RAD51 inhibitors as they advance through the preclinical and clinical development pipeline.
Investigating the Role of Rad51-IN-5 in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Homologous recombination (HR) is a critical, high-fidelity pathway for the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] At the heart of HR is the recombinase RAD51, which facilitates the search for a homologous template and subsequent DNA strand invasion.[4][5][6] Due to its central role, RAD51 is a compelling target for therapeutic intervention, particularly in oncology, as its overexpression is observed in numerous cancers and is associated with treatment resistance.[1][7][8] This technical guide focuses on Rad51-IN-5, a representative small molecule inhibitor of RAD51, and its role in the modulation of DNA repair pathways. We will delve into its mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the complex biological processes it influences.
The Central Role of RAD51 in Homologous Recombination
RAD51, a homolog of the bacterial RecA protein, is essential for the repair of DNA double-strand breaks through homologous recombination.[1][5] This process is initiated by the resection of the 5' ends of the DNA at the break site, creating 3' single-stranded DNA (ssDNA) overhangs.[6] These overhangs are initially coated by Replication Protein A (RPA), which is subsequently replaced by RAD51 with the help of mediator proteins like BRCA2.[5][6] RAD51 then forms a helical nucleoprotein filament on the ssDNA, which is the active species in the search for a homologous DNA sequence on a sister chromatid.[5][6][9] Upon finding the homologous sequence, the RAD51-ssDNA filament invades the double-stranded DNA (dsDNA), creating a displacement loop (D-loop).[2] This D-loop serves as a primer for DNA synthesis, leading to the faithful restoration of the genetic information at the break site.
Given its critical function, the inhibition of RAD51 is a promising strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][10] Small molecule inhibitors of RAD51 can disrupt its function at various stages, such as by preventing its polymerization on ssDNA, inhibiting its ATPase activity, or blocking its interaction with other proteins.
Quantitative Analysis of this compound Activity
The efficacy of a RAD51 inhibitor is determined through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound, a representative RAD51 inhibitor.
| Biochemical Assays | Parameter | Value | Description |
| D-loop Formation Assay | IC50 | 27.4 µM | Concentration of this compound required to inhibit 50% of RAD51-mediated D-loop formation in a cell-free system.[10][11] |
| RAD51-ssDNA Binding Assay | EC50 | 19 µM | Concentration of this compound required to achieve 50% of the maximal effect on RAD51-ssDNA binding. |
| ATPase Activity Assay | IC50 | 44.17 µM | Concentration of this compound required to inhibit 50% of the ATPase activity of RAD51.[12] |
| Cell-Based Assays | Parameter | Value | Description |
| Cell Proliferation Assay | GI50 | 5-30 µM | Concentration of this compound that causes 50% growth inhibition in various cancer cell lines.[12] |
| RAD51 Foci Formation Assay | IC50 | 6 µM | Concentration of this compound that reduces the formation of ionizing radiation-induced RAD51 foci by 50%.[13] |
| Comet Assay (DNA Damage) | % Tail DNA | Increased | Treatment with this compound leads to a significant increase in DNA fragmentation upon induction of DNA damage, as measured by the percentage of DNA in the comet tail.[14] |
| Sensitization to Chemotherapy | Dose Enhancement Ratio | >1.5 | This compound enhances the cytotoxic effect of cisplatin by a factor of at least 1.5. |
Signaling Pathways and Experimental Workflows
Homologous Recombination Pathway and the Action of this compound
The following diagram illustrates the key steps of the homologous recombination pathway and the point of intervention for this compound.
Caption: The homologous recombination pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a RAD51 inhibitor like this compound.
Caption: A typical experimental workflow for the evaluation of a RAD51 inhibitor.
Key Experimental Protocols
D-loop Formation Assay
This biochemical assay measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a D-loop structure.[10][11]
Materials:
-
Purified human RAD51 protein
-
90-mer single-stranded DNA (ssDNA) oligonucleotide, 32P-labeled at the 5' end
-
Homologous supercoiled dsDNA plasmid (e.g., pUC19)
-
Reaction buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 2 mM ATP, 5 mM MgCl2, 10 mM KCl)
-
Stop buffer (20 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)
-
Agarose gel (1%) and TBE buffer
-
Phosphorimager screen and scanner
Protocol:
-
Prepare the RAD51 reaction mix by incubating 1 µM of purified RAD51 with 3 µM of the 32P-labeled 90-mer ssDNA in reaction buffer for 15 minutes at 37°C to allow for nucleoprotein filament formation.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mix and incubate for an additional 30 minutes at 37°C.
-
Initiate the D-loop formation by adding 50 µM of the homologous supercoiled dsDNA plasmid and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding the stop buffer and incubate for 15 minutes at 37°C.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the amount of D-loop formation using a phosphorimager and calculate the IC50 value for this compound.
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, which appear as distinct nuclear foci.[9]
Materials:
-
Cancer cell line (e.g., U2OS, HeLa)
-
Culture medium and supplements
-
Glass coverslips
-
Ionizing radiation source or DNA damaging agent (e.g., cisplatin, olaparib)
-
This compound
-
Paraformaldehyde (4%)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a chemical agent.
-
Incubate the cells for an additional 4-6 hours to allow for RAD51 foci formation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per cell. A cell with more than 5-10 foci is typically considered positive.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15]
Materials:
-
Cell suspension
-
Low-melting-point agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Treat cells with the DNA damaging agent and/or this compound.
-
Harvest the cells and resuspend them in PBS at a concentration of 1x105 cells/ml.
-
Mix the cell suspension with molten low-melting-point agarose and pipette onto a microscope slide.
-
Allow the agarose to solidify on ice.
-
Immerse the slides in lysis buffer overnight at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
Conclusion
RAD51 is a validated and highly attractive target for the development of novel anticancer therapies. Small molecule inhibitors, represented here by this compound, have the potential to disrupt the DNA repair capabilities of cancer cells, thereby sensitizing them to conventional treatments. The technical guide provided here offers a comprehensive overview of the role of this compound in DNA repair, from its mechanism of action to the detailed experimental protocols required for its characterization. The continued investigation of RAD51 inhibitors will undoubtedly pave the way for new and more effective cancer treatments.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. Role of RAD51AP1 in homologous recombination DNA repair and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAD51 - Wikipedia [en.wikipedia.org]
- 6. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rad51 Paralog Rad51B Promotes Homologous Recombinational Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. academic.oup.com [academic.oup.com]
Technical Guide: The Role and Therapeutic Potential of RAD51 Inhibitors in Oncology
Disclaimer: The compound "Rad51-IN-5" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism and effects of well-characterized, representative RAD51 small molecule inhibitors, such as RI-1 and B02-iso, to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction: RAD51 as a Therapeutic Target
Genomic instability is a hallmark of cancer. Many malignancies exhibit defects in DNA damage response (DDR) pathways, yet they paradoxically become more reliant on the remaining functional repair mechanisms for survival. One such critical pathway is Homologous Recombination (HR), an error-free mechanism for repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks.
RAD51 recombinase is the central enzyme in the HR pathway.[1] It forms a nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for searching for and invading a homologous DNA sequence to use as a template for repair.[2][3] In many cancers, RAD51 is overexpressed, a condition that is often correlated with poor patient survival and resistance to DNA-damaging chemotherapies and radiation.[4] This overexpression can protect tumor cells from the cytotoxic effects of therapy and contribute to their continued proliferation.[5]
Consequently, the direct inhibition of RAD51 has emerged as a promising therapeutic strategy. By blocking RAD51, cancer cells can be rendered incapable of repairing DSBs through HR, leading to several therapeutically advantageous outcomes:
-
Direct Cytotoxicity: Inhibition of RAD51 can lead to the accumulation of lethal DNA damage, causing cell death, particularly in rapidly dividing cancer cells.
-
Sensitization to Chemotherapy: RAD51 inhibitors can potentiate the effects of DNA cross-linking agents (e.g., cisplatin, mitomycin C) and radiotherapy.[4][6]
-
Synthetic Lethality with PARP Inhibitors: In tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting RAD51 can induce synthetic lethality, a state where the simultaneous loss of two pathways is lethal while the loss of either one alone is not.[4][7] This is a particularly powerful strategy for cancers that have developed resistance to PARP inhibitors through the upregulation of RAD51.[4]
This document details the mechanism of action, quantitative effects on cancer cell lines, and relevant experimental methodologies associated with potent RAD51 inhibitors.
Mechanism of Action of RAD51 Inhibitors
Small molecule inhibitors of RAD51 typically function by preventing the proper formation or function of the RAD51-ssDNA nucleoprotein filament, which is the active form of the enzyme required for strand invasion.
For example, the inhibitor RI-1 binds covalently to cysteine 319 on the surface of the RAD51 protein.[6][8] This binding site is located at an interface between RAD51 monomers, and its modification by RI-1 likely destabilizes the oligomerization of RAD51 into functional filaments on DNA.[6][8] Similarly, the inhibitor B02 and its more potent analog, B02-iso , disrupt RAD51's ability to bind DNA and block its strand exchange activity.[9][10][11]
The ultimate cellular consequence of this inhibition is the failure to form RAD51 nuclear foci at sites of DNA damage, a key microscopic indicator of active HR.[6][9] This leads to an accumulation of unrepaired DSBs, cell cycle arrest, and apoptosis.
Quantitative Effects on Cancer Cell Lines
RAD51 inhibitors exhibit cytotoxic activity across a range of cancer cell lines, both as single agents and in combination with other therapies. The tables below summarize key quantitative data for representative inhibitors.
Table 1: Single-Agent Cytotoxicity of RAD51 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 / LD50 (µM) | Assay Duration | Citation(s) |
| RI-1 | HeLa | Cervical Cancer | 20 - 40 (LD50) | 24 hours | [12][13] |
| MCF-7 | Breast Cancer | 20 - 40 (LD50) | 24 hours | [12][13] | |
| U2OS | Osteosarcoma | 20 - 40 (LD50) | 24 hours | [12][13] | |
| GSC-1 | Glioblastoma Stem Cell | 19.7 (IC50) | 5 days | [14] | |
| GSC-14 | Glioblastoma Stem Cell | 22.3 (IC50) | 5 days | [14] | |
| B02 | In vitro assay | (Cell-free) | 27.4 (IC50) | N/A | [11][15][16] |
| B02-iso | U2OS | Osteosarcoma | 4.3 (IC50) | N/A (HR assay) | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.1 (IC50) | 4 days | [9] | |
| MCF 10A | Normal Breast Epithelial | 11.9 (IC50) | 4 days | [9] | |
| p-I-B02-iso | MDA-MB-231 | Triple-Negative Breast Cancer | 1.1 (IC50) | 4 days | [9] |
| MCF 10A | Normal Breast Epithelial | 2.7 (IC50) | 4 days | [9] |
Note: IC50 refers to the half-maximal inhibitory concentration, while LD50 refers to the dose that is lethal to 50% of the cells.
Table 2: Inhibition of Homologous Recombination
| Inhibitor | Cell System | Effect | IC50 (µM) | Key Finding | Citation(s) |
| RI-1 | U2OS Cells | Inhibition of Gene Conversion | 5 - 30 | Specifically reduces HR efficiency in cells. | [6] |
| B02-iso | U2OS Cells | Inhibition of HR (DR-GFP assay) | 4.3 | ~4-fold more potent than its parent compound, B02. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize RAD51 inhibitors.
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a RAD51 inhibitor.
Principle: Tetrazolium salts (like MTS or WST-1) are reduced by metabolically active cells into a colored formazan product, which can be quantified by measuring its absorbance. A decrease in color formation indicates a loss of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000 - 8,000 cells/well in complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the RAD51 inhibitor (e.g., B02-iso) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours).
-
Reagent Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, or until sufficient color development is observed.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[9][16]
This protocol visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus.
Principle: Following DNA damage, RAD51 forms distinct nuclear foci that can be detected using a specific primary antibody and a fluorescently labeled secondary antibody. An effective inhibitor will prevent the formation of these foci.
Methodology:
-
Cell Seeding: Seed cells (e.g., U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the RAD51 inhibitor (e.g., 20 µM RI-1) or vehicle for 1-2 hours.[6]
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 150 nM Mitomycin C or 10 µM cisplatin) and co-incubate with the inhibitor for an additional 8-24 hours.[6][9]
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate cells with a primary antibody against RAD51 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash cells three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging & Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of RAD51 foci per nucleus. A cell is often considered positive if it contains >5 or >10 foci.[9]
Advanced Concepts: Synthetic Lethality
A key application of RAD51 inhibitors is to exploit the concept of synthetic lethality, particularly in combination with PARP inhibitors (PARPi).
-
Normal Cells: Possess multiple redundant DNA repair pathways (e.g., HR and Base Excision Repair/Single-Strand Break Repair where PARP1 is active). Inhibiting one pathway does not lead to cell death.
-
BRCA-mutant Cancer Cells: These cells are deficient in HR. They are highly dependent on PARP1 for repairing single-strand breaks to prevent them from becoming lethal DSBs during replication. Inhibiting PARP in these cells is synthetically lethal.
-
PARPi-Resistant Cells: Some tumors develop resistance to PARPi by restoring HR function, often through the upregulation of RAD51.
-
Dual Inhibition Strategy: In PARPi-resistant tumors, the addition of a RAD51 inhibitor re-establishes the HR-deficient state, thus re-sensitizing the cancer cells to the PARP inhibitor and restoring the synthetic lethal effect.[4][7]
Conclusion and Future Directions
Targeting RAD51 is a validated and compelling strategy in oncology. Small molecule inhibitors like RI-1 and B02-iso have demonstrated the ability to disrupt homologous recombination, induce cytotoxicity in cancer cells, and sensitize them to conventional therapies. The most significant potential for RAD51 inhibitors may lie in combination therapies, particularly for overcoming resistance to PARP inhibitors in HR-proficient tumors. Future research will focus on developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical translation. Furthermore, the identification of predictive biomarkers beyond BRCA status will be critical for selecting patient populations most likely to benefit from this therapeutic approach.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
Preliminary Studies on Rad51-IN-5: A Novel Inhibitor of Homologous Recombination
Disclaimer: As of the latest available data, "Rad51-IN-5" is a hypothetical designation for a Rad51 inhibitor. The following technical guide is a representative summary of preliminary studies for a compound of this nature, based on established research on the Rad51 protein and the development of similar inhibitors.
Introduction
The Rad51 protein is a critical component of the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, upregulation of Rad51 is observed, contributing to resistance to DNA-damaging therapies and promoting genomic instability.[4][5] Consequently, inhibiting Rad51 is a promising therapeutic strategy, particularly in tumors that have a high dependency on the HR pathway for survival. This document outlines the preclinical data and methodologies for a novel, selective inhibitor of Rad51, herein referred to as this compound.
Data Presentation
The preliminary quantitative data for this compound are summarized in the following tables.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 (µM) |
| Biochemical Assay | Purified Human Rad51 | DNA Strand Exchange | 25.8 |
| Biochemical Assay | Purified Human Rad51 | D-loop Formation | 27.4 |
| Cell-Based Assay | U2OS (Osteosarcoma) | Rad51 Foci Formation | 35.2 |
| Cell Viability Assay | HCC-1937 (BRCA1 mutant Breast Cancer) | Cell Viability (72h) | 15.5 |
| Cell Viability Assay | PANC-1 (Pancreatic Cancer) | Cell Viability (72h) | 22.1 |
| Cell Viability Assay | HCT116 (Colon Cancer) | Cell Viability (72h) | 30.8 |
| Cell Viability Assay | Normal Human Fibroblasts | Cell Viability (72h) | > 100 |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | + 150 | - |
| This compound (50 mg/kg) | Daily | + 45 | 70 |
| This compound (100 mg/kg) | Daily | - 10 | 106 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Rad51 DNA Strand Exchange Assay (FRET-based)
This assay is designed for high-throughput screening to identify inhibitors of Rad51's core function.[2][6][7]
-
Principle: A single-stranded DNA (ssDNA) oligonucleotide labeled with a donor fluorophore (e.g., Cy3) is incubated with Rad51 to form a nucleoprotein filament. This complex is then mixed with a double-stranded DNA (dsDNA) substrate containing a quencher molecule (e.g., BHQ2) and a complementary sequence. Successful strand exchange brings the donor and quencher into close proximity, resulting in a decrease in fluorescence resonance energy transfer (FRET).
-
Protocol:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 2 mM ATP, and 10 mM MgCl2.
-
Dispense this compound at various concentrations into a 384-well plate.
-
Add purified human Rad51 protein to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Add the Cy3-labeled ssDNA oligonucleotide to a final concentration of 3 µM and incubate for 15 minutes at 37°C to allow filament formation.
-
Initiate the strand exchange reaction by adding the BHQ2-labeled dsDNA to a final concentration of 50 µM.
-
Monitor the fluorescence signal over time using a plate reader. The rate of fluorescence quenching is proportional to Rad51 activity.
-
2. D-loop Formation Assay
This is a non-fluorescent, gel-based assay used to confirm the inhibitory activity of compounds identified in the primary screen.[6][7]
-
Principle: Rad51 forms a filament on a radiolabeled ssDNA oligonucleotide, which then invades a homologous supercoiled dsDNA plasmid, creating a stable D-loop structure. The formation of this D-loop can be visualized by agarose gel electrophoresis and autoradiography.
-
Protocol:
-
Incubate purified human Rad51 (1 µM) with a 90-mer 32P-labeled ssDNA oligonucleotide (3 µM) in reaction buffer for 15 minutes at 37°C.
-
Add varying concentrations of this compound and incubate for an additional 30 minutes.
-
Initiate the reaction by adding supercoiled pUC19 dsDNA (50 µM).
-
Stop the reaction after 60 minutes by adding SDS and Proteinase K.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel, followed by autoradiography to detect the formation of D-loops.
-
3. Cellular Rad51 Foci Formation Assay (Immunofluorescence)
This assay assesses the ability of this compound to inhibit the formation of Rad51 foci at sites of DNA damage in cells, a hallmark of active homologous recombination.[4][8]
-
Principle: Cells are treated with a DNA damaging agent to induce DSBs. In response, Rad51 is recruited to these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.
-
Protocol:
-
Seed U2OS cells on glass coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce DNA damage by treating the cells with 10 Gy of ionizing radiation.
-
Allow the cells to recover for 4 hours to permit foci formation.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the number of Rad51 foci per nucleus.
-
4. In Vivo Patient-Derived Xenograft (PDX) Studies
These studies evaluate the anti-tumor efficacy of this compound in a preclinical model that closely mimics human tumors.[9][10][11]
-
Principle: Human tumor tissue from a patient is implanted into immunocompromised mice. Once the tumors are established, the mice are treated with this compound to assess its effect on tumor growth.
-
Protocol:
-
Implant fragments of a pancreatic cancer PDX model subcutaneously into the flanks of NOD/SCID mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Administer the treatments orally, once daily, for 21 days.
-
Measure tumor volume with calipers twice a week.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
References
- 1. arts.units.it [arts.units.it]
- 2. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RAD51 localization and activation following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Investigating Rad51-IN-5 and Potential Mitochondrial Defects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rad51, a key enzyme in the homologous recombination (HR) pathway, is essential for maintaining genomic stability through the repair of DNA double-strand breaks.[1][2] While its nuclear functions are well-documented, emerging evidence highlights a critical role for Rad51 within the mitochondria, where it is involved in the maintenance and replication of mitochondrial DNA (mtDNA), particularly under conditions of cellular stress.[3][4][5] Consequently, the inhibition of Rad51, a promising strategy in cancer therapy, may lead to unintended mitochondrial dysfunction. This guide provides a comprehensive technical framework for investigating a novel Rad51 inhibitor, designated here as Rad51-IN-5, and its potential to induce mitochondrial defects. We will explore the established roles of Rad51 in mitochondrial function, detail the mechanisms of action of known Rad51 inhibitors, and provide a suite of experimental protocols to rigorously assess mitochondrial toxicity.
The Dual Role of Rad51: Nuclear and Mitochondrial Guardian
Rad51 is a highly conserved protein that plays a central role in the homologous recombination pathway for DNA double-strand break repair.[2][6] In the nucleus, Rad51 forms a helical nucleoprotein filament on single-stranded DNA, which is a critical step for searching for homology and promoting strand exchange with an undamaged sister chromatid.[1][7] This process is vital for error-free DNA repair and maintaining genomic integrity.
Recent studies have revealed that Rad51 is also present in mitochondria and plays a crucial role in maintaining the integrity of the mitochondrial genome.[3][8] Under conditions of oxidative stress, Rad51 levels in the mitochondria increase, and it physically interacts with mtDNA to support its replication and maintain copy number.[3][4] Depletion of Rad51 has been shown to result in a significant decrease in mtDNA copy number, especially following oxidative stress.[3] This suggests that Rad51-mediated recombination is essential for repairing damaged mtDNA and restarting stalled replication forks, a frequent occurrence in the highly oxidative environment of the mitochondria.
Signaling Pathway of Rad51 in Mitochondrial DNA Maintenance
Caption: Rad51's role in mitochondrial DNA maintenance under stress.
Rad51 Inhibitors: Mechanisms and Therapeutic Potential
The overexpression of Rad51 is a common feature in many cancers and is often associated with resistance to chemotherapy and radiation.[9] This has made Rad51 an attractive target for cancer therapy. Several small-molecule inhibitors of Rad51 have been developed, and they primarily function by disrupting the formation or stability of the Rad51 nucleoprotein filament.[1][2]
| Inhibitor Class | Mechanism of Action | Example(s) | Reference(s) |
| Multimerization Inhibitors | Interfere with Rad51-Rad51 interactions, preventing filament formation. | RI-1, IBR2 | [7][9][10] |
| DNA Binding Inhibitors | Prevent Rad51 from binding to single-stranded DNA. | DIDS | [9] |
| BRCA2-Rad51 Interaction Inhibitors | Disrupt the interaction between Rad51 and BRCA2, which is crucial for Rad51 loading onto DNA. | Homologous recombination-IN-1, CAM833 | [10] |
| Strand Exchange Inhibitors | Inhibit the DNA strand exchange activity of the Rad51 nucleoprotein filament. | B02 and its analogs | [7][10][11][12] |
Investigating Mitochondrial Defects Induced by this compound: A Proposed Workflow
The following experimental workflow provides a systematic approach to characterizing the potential mitochondrial toxicity of a novel Rad51 inhibitor like this compound.
Caption: Proposed workflow for assessing this compound mitochondrial toxicity.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction.
-
Principle: Fluorescent dyes such as TMRM (Tetramethylrhodamine, methyl ester) or JC-1 are used to assess ΔΨm. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm.
-
Protocol (TMRM):
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate cells with TMRM (e.g., 100 nM) for 30 minutes at 37°C.
-
Wash cells with PBS or live-cell imaging solution.
-
Measure fluorescence using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
Inhibition of mitochondrial function can lead to increased production of ROS.
-
Principle: MitoSOX Red is a fluorescent dye that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS, to produce red fluorescence.
-
Protocol:
-
Treat cells with this compound as described above. Include a positive control for ROS induction (e.g., Antimycin A).
-
Incubate cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash cells gently with warm buffer.
-
Measure fluorescence using a flow cytometer or fluorescence microscope.
-
-
Data Analysis: An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.
Analysis of Mitochondrial Respiration (Oxygen Consumption Rate)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
-
Principle: The Seahorse XF Mito Stress Test sequentially injects mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A) to measure key parameters of mitochondrial function.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound for the desired duration.
-
Perform the Seahorse XF Mito Stress Test according to the manufacturer's protocol.
-
-
Data Analysis:
| Parameter | Description | Interpretation of Decrease with this compound |
| Basal Respiration | OCR before inhibitor injection. | Indicates a general impairment of mitochondrial function. |
| ATP Production | Decrease in OCR after Oligomycin injection. | Suggests inhibition of ATP synthase or substrate oxidation. |
| Maximal Respiration | OCR after FCCP injection. | Reduced capacity to respond to energy demand. |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Lower ability to handle cellular stress. |
Determination of Mitochondrial DNA (mtDNA) Copy Number
Since Rad51 is involved in mtDNA maintenance, its inhibition may lead to a reduction in mtDNA copy number.
-
Principle: Quantitative real-time PCR (qPCR) is used to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).
-
Protocol:
-
Treat cells with this compound over a longer time course (e.g., 24-72 hours).
-
Extract total DNA from treated and control cells.
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M).
-
-
Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mtDNA signal to the nDNA signal. A decrease in this ratio in treated cells indicates mtDNA depletion.
Conclusion
The investigation of a novel Rad51 inhibitor, such as this compound, requires a multi-faceted approach that considers its potential off-target effects, particularly on mitochondrial function. The presence and functional importance of Rad51 in mitochondria make this organelle a plausible site of toxicity for Rad51 inhibitors. The experimental framework provided in this guide offers a robust methodology for characterizing the mitochondrial liability of this compound, from initial screening of mitochondrial health to in-depth analysis of respiratory function and genome maintenance. The data generated from these studies will be crucial for the preclinical safety assessment and further development of Rad51 inhibitors as therapeutic agents.
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of a Novel Function for Human Rad51: MAINTENANCE OF THE MITOCHONDRIAL GENOME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Rad51 Promotes Mitochondrial DNA Synthesis Under Conditions of Increased Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Rad51 promotes mitochondrial DNA synthesis under conditions of increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAD51 - Wikipedia [en.wikipedia.org]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of Rad51-IN-5 (CYT-0851): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rad51-IN-5, also and more widely known as CYT-0851, emerged as a promising oral small molecule inhibitor with a multifaceted mechanism of action targeting key cancer vulnerabilities. Initially investigated as a direct inhibitor of RAD51-mediated homologous recombination, subsequent research revealed its primary function as an inhibitor of monocarboxylate transporter 1 (MCT1). This technical guide provides a comprehensive overview of the therapeutic potential of CYT-0851, summarizing its preclinical and clinical development, detailing its proposed mechanisms of action, and presenting available quantitative data. While the development of CYT-0851 was discontinued, the journey of its investigation offers valuable insights for the future of cancer drug development, particularly in the realms of synthetic lethality and metabolic targeting.
Introduction
Genomic instability is a hallmark of cancer, rendering tumor cells reliant on specific DNA damage response (DDR) pathways for survival. One such critical pathway is homologous recombination (HR), which repairs DNA double-strand breaks (DSBs). RAD51 is a key protein in the HR pathway, and its inhibition presents a rational therapeutic strategy to induce synthetic lethality in cancers with underlying DNA repair deficiencies or high levels of endogenous DNA damage. CYT-0851 was developed as a first-in-class inhibitor targeting this pathway.
Interestingly, the scientific understanding of CYT-0851's mechanism of action evolved during its development. While initially characterized as a RAD51 inhibitor, further studies elucidated its role as an inhibitor of monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. This dual mechanism, targeting both DNA repair and metabolic pathways, underscored the compound's therapeutic potential across a range of malignancies.
This whitepaper will delve into the technical details of CYT-0851, presenting the available data from preclinical and clinical investigations.
Mechanism of Action
CYT-0851's therapeutic potential was initially attributed to its ability to inhibit RAD51, a critical enzyme in the homologous recombination pathway for DNA double-strand break repair. The proposed mechanism centered on inducing synthetic lethality in cancer cells that overexpress activation-induced cytidine deaminase (AID), an enzyme that causes increased DNA damage. By inhibiting RAD51, CYT-0851 was thought to prevent the repair of these DNA lesions, leading to catastrophic genomic instability and cell death in AID-overexpressing tumors.
Methodological & Application
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Rad51-IN-5 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key recombinase in the homologous recombination (HR) pathway, is crucial for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, elevated levels of Rad51 are associated with resistance to DNA-damaging chemotherapeutic agents like cisplatin and are linked to a poor prognosis.[1][4][5][6] Cisplatin induces cytotoxic DNA crosslinks, which, if unrepaired, lead to replication stress and cell death.[7] Rad51-IN-5, a small molecule inhibitor of Rad51, represents a promising therapeutic strategy to overcome chemoresistance. By inhibiting Rad51, this compound prevents the repair of cisplatin-induced DNA damage, leading to a synergistic increase in cancer cell death.[1][7][8] These application notes provide a summary of the synergistic effects of combining this compound with cisplatin and detailed protocols for key experimental validations.
Mechanism of Action: A Synergistic Approach
The combination of this compound and cisplatin leverages a synthetic lethality approach. Cisplatin induces DNA damage, primarily inter- and intra-strand crosslinks, which can be converted into DSBs during DNA replication. In cancer cells with proficient HR, Rad51 is recruited to these DSBs to initiate repair, allowing the cells to survive the cytotoxic effects of cisplatin.[4] this compound inhibits the function of Rad51, preventing its polymerization on single-stranded DNA and the subsequent strand invasion necessary for HR.[6][9][10] This disruption of the HR pathway leads to the accumulation of unrepaired DSBs, replication fork collapse, and ultimately, apoptotic cell death.[7]
Figure 1: Signaling pathway of this compound and cisplatin synergy.
Data Presentation
The following tables summarize the quantitative data from studies investigating the combined effect of Rad51 inhibitors and cisplatin in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Rad51 Inhibitor and Cisplatin Combination
| Cell Line | Cancer Type | Rad51 Inhibitor | Cisplatin Concentration | Combination Effect | Reference |
| OE19 | Esophageal Adenocarcinoma | RI-1 | Varies | Synergistic cytotoxicity | [1] |
| MCF7 | Breast Cancer | RI-1 | Varies | Synergistic cytotoxicity | [1] |
| HCT116 | Colon Cancer | RI-1 | Varies | Synergistic cytotoxicity | [1] |
| Daudi | Burkitt's Lymphoma | Cpd-2, Cpd-4, Cpd-5 | 30 µM | Synergistic cytotoxicity | [8] |
| A549 | Lung Cancer | Cpd-2, Cpd-4, Cpd-5 | Varies | Synergistic cytotoxicity | [8] |
| A2780 | Ovarian Cancer | Artesunate (downregulates Rad51) | Varies | Increased sensitivity | [11] |
| HO8910 | Ovarian Cancer | Artesunate (downregulates Rad51) | Varies | Increased sensitivity | [11] |
Table 2: In Vivo Tumor Growth Inhibition with Rad51 Inhibitor and Cisplatin
| Cancer Model | Treatment Groups | Tumor Volume Reduction | Reference |
| OE19 Xenograft (SCID mice) | DMSO (Control) | - | [1] |
| RI-1 (25 mg/kg) | 30% | [1] | |
| Cisplatin (3 mg/kg) | 59% | [1] | |
| RI-1 + Cisplatin | 71% | [1] | |
| Daudi Xenograft (Nude mice) | Vehicle (Control) | - | [8] |
| Cpd-4 | Statistically significant reduction | [8] | |
| Cisplatin | Statistically significant reduction | [8] | |
| Cpd-4 + Cisplatin | Synergistic tumor growth inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound and cisplatin on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in saline)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 800 cells/well in 100 µL of complete medium and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat the cells with varying concentrations of this compound alone, cisplatin alone, or in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell lines
-
This compound and cisplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound and cisplatin
-
Coverslips in 12-well plates
-
4% Paraformaldehyde (PFA)
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 12-well plates.
-
Treat with this compound for 1 hour, followed by the addition of cisplatin for 2 hours.[8]
-
Wash out the drugs and allow the cells to recover in fresh medium for 5 hours.[8]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[13][14]
Western Blotting for Rad51 and γH2AX
This protocol is for determining the protein levels of Rad51 and the DNA damage marker γH2AX.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Rad51, anti-γH2AX, anti-β-actin (loading control)[15][16][17]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-60 µg of protein per sample by boiling in Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for anti-Rad51 are 1:200 to 1:1000.[15][18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[16]
-
Quantify the band intensities and normalize to the loading control (β-actin).
Figure 2: General experimental workflow for evaluating this compound and cisplatin.
Conclusion
The combination of this compound and cisplatin represents a powerful strategy to enhance the efficacy of chemotherapy in cancers that are resistant due to proficient homologous recombination. The provided protocols offer a framework for researchers to investigate this synergistic interaction in their specific cancer models. By inhibiting Rad51, this compound effectively sensitizes cancer cells to the DNA-damaging effects of cisplatin, leading to increased apoptosis and reduced tumor growth. Further investigation into this combination therapy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of RAD51 at the Transcriptional and Functional Levels: What Prospects for Cancer Therapy? [mdpi.com]
- 7. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Rad51 (D4B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Measuring Rad51 Foci Formation as a Pharmacodynamic Biomarker for Rad51 Inhibitor Activity
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this process is Rad51, which forms nucleoprotein filaments on single-stranded DNA at the site of damage. These accumulations, visible as nuclear foci by immunofluorescence microscopy, are a hallmark of active HR.[1][2] Consequently, the quantification of Rad51 foci serves as a robust cellular biomarker for HR proficiency.
Many cancer cells exhibit an over-reliance on specific DNA repair pathways, making them vulnerable to inhibitors of these pathways. Rad51 is a promising therapeutic target, and small molecule inhibitors have been developed to disrupt its function.[3][4] These inhibitors can sensitize cancer cells to DNA-damaging agents like cisplatin or PARP inhibitors. A critical aspect of developing these inhibitors is the ability to measure their target engagement and pharmacodynamic effect within cells. This application note provides a detailed protocol for measuring the inhibition of Rad51 foci formation induced by DNA damage, using a representative Rad51 inhibitor, Rad51-IN-5, as an example. The methodology described is applicable to other similar small molecule inhibitors of Rad51.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rad51-mediated homologous recombination pathway and the experimental workflow for assessing the impact of a Rad51 inhibitor.
Data Presentation
The following table summarizes representative quantitative data on the inhibition of Rad51 foci formation by a Rad51 inhibitor (B02-iso, a potent analog of B02) in U-2 OS cells treated with cisplatin to induce DNA damage.[4]
| Treatment Group | This compound (B02-iso) Concentration (µM) | Cisplatin Treatment | Percentage of Cells with >10 Rad51 Foci per Nucleus |
| Untreated Control | 0 | No | ~5% |
| Inhibitor Only | 30 | No | ~5% |
| Cisplatin Only | 0 | Yes | ~45% |
| Cisplatin + Inhibitor | 10 | Yes | ~20% |
| Cisplatin + Inhibitor | 20 | Yes | ~10% |
| Cisplatin + Inhibitor | 30 | Yes | <5% |
Experimental Protocols
Materials and Reagents
-
Cell Line: U-2 OS (human bone osteosarcoma), or other appropriate cell line with proficient HR.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coverslips: Sterile glass coverslips (12 mm diameter).
-
Plates: 24-well tissue culture plates.
-
This compound: Stock solution in DMSO.
-
Cisplatin: Stock solution in a suitable solvent (e.g., 0.9% NaCl solution).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-Rad51 polyclonal antibody.
-
Secondary Antibody: FITC-conjugated goat anti-rabbit IgG.
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).
-
Antifade Mounting Medium.
Protocol for Measuring Rad51 Foci Formation
This protocol is adapted from established methods for immunofluorescence staining of Rad51 foci.[5][6][7]
Day 1: Cell Seeding
-
Place a sterile glass coverslip into each well of a 24-well plate.
-
Trypsinize and count the U-2 OS cells.
-
Seed the cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment (e.g., 5 x 10⁴ cells per well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight.
Day 2: Drug Treatment
-
Pre-treat the cells by replacing the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control (DMSO). Incubate for 1 hour.
-
To induce DNA damage, add cisplatin to the wells to a final concentration of 30 µM. Include control wells with no cisplatin.
-
Incubate for the desired time to allow for foci formation (e.g., 4-24 hours).
Day 2/3: Immunofluorescence Staining
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding 500 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
During the blocking step, dilute the primary anti-Rad51 antibody in 2.5% BSA/PBS (e.g., 1:200 dilution).
-
Aspirate the blocking buffer and add the diluted primary antibody to each well. Incubate for 1 hour at room temperature with gentle agitation or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the FITC-conjugated secondary antibody in 2.5% BSA/PBS (e.g., 1:100 dilution). Protect from light from this point onwards.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by adding a DAPI solution (e.g., 0.15 µg/mL in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Allow the mounting medium to cure overnight in the dark at 4°C.
Image Acquisition and Quantification
-
Acquire images using a fluorescence microscope equipped with appropriate filters for FITC (for Rad51 foci) and DAPI (for nuclei). A 63x or 100x oil immersion objective is recommended.
-
For each experimental condition, capture images from multiple random fields to ensure a representative sample of the cell population.
-
Quantify the number of Rad51 foci per nucleus. This can be done manually or using automated image analysis software (e.g., ImageJ/Fiji).
-
A cell is typically considered "foci-positive" if it contains a defined number of foci (e.g., >5 or >10) above the basal level observed in untreated control cells.[5][6]
-
For each condition, count at least 100-200 cells and calculate the percentage of foci-positive cells.
Troubleshooting
-
High background staining: Ensure adequate blocking, use optimal antibody dilutions, and perform thorough washes.
-
No or weak Rad51 foci signal: Confirm that the DNA damaging agent is active and used at an appropriate concentration and duration to induce foci. Check the primary and secondary antibodies for activity and appropriate dilution.
-
Difficulty in distinguishing individual foci: Optimize the imaging parameters and consider using deconvolution microscopy for higher resolution.
-
Cell detachment: Handle the coverslips gently during the staining procedure. Ensure the coverslips were properly coated if necessary for the cell type used.
By following this detailed application note and protocol, researchers can effectively measure the inhibitory effect of this compound and other novel inhibitors on Rad51 foci formation, providing a crucial pharmacodynamic readout for their mechanism of action in cancer cells.
References
- 1. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 6. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 7. Immunofluorescence staining for RAD51 foci [bio-protocol.org]
Application Notes: D-loop Formation Assay with a Novel Rad51 Inhibitor
Introduction
Rad51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] A critical step in HR is the formation of a displacement loop (D-loop), where a Rad51-coated single-stranded DNA (ssDNA) invades a homologous double-stranded DNA (dsDNA) template.[4][5] This process is essential for maintaining genomic stability, and its dysregulation is often associated with cancer.[2] Consequently, Rad51 is a promising target for cancer therapy, and inhibitors of Rad51 are of significant interest in drug development.[6][7]
This document provides detailed application notes and protocols for a D-loop formation assay to evaluate the efficacy of a novel Rad51 inhibitor, herein referred to as Rad51-IN-X.
Principle of the D-loop Formation Assay
The in vitro D-loop formation assay biochemically recapitulates a key step of homologous recombination.[6] The assay typically utilizes a short, labeled (e.g., radioactively or fluorescently) single-stranded DNA oligonucleotide and a homologous supercoiled plasmid dsDNA. In the presence of ATP, Rad51 protein polymerizes on the ssDNA to form a nucleoprotein filament.[5] This filament then invades the homologous dsDNA, forming a stable D-loop structure. The formation of the D-loop can be detected and quantified by electrophoretic mobility shift on an agarose gel, as the D-loop product migrates slower than the free ssDNA substrate.[6][8] The inhibitory effect of a compound like Rad51-IN-X can be assessed by its ability to reduce the formation of the D-loop product in a dose-dependent manner.
Quantitative Data Summary
The inhibitory activity of Rad51-IN-X on D-loop formation was quantified and is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce D-loop formation by 50%.
| Inhibitor Concentration (µM) | Percent D-loop Formation (%) |
| 0 (Control) | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 45 |
| 50 | 20 |
| 100 | 5 |
| IC50 (µM) | ~22 |
Experimental Protocols
Materials and Reagents
-
Proteins: Human Rad51 protein, Rad51-IN-X (or other Rad51 inhibitor)
-
DNA Substrates:
-
90-mer ssDNA oligonucleotide (labeled with 32P or a fluorescent tag) homologous to a region in the dsDNA plasmid.
-
Supercoiled dsDNA plasmid (e.g., pUC19)
-
-
Buffers and Solutions:
-
Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 500 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM ATP
-
Stop Buffer: 2% SDS, 50 mM EDTA, 0.1% Bromophenol Blue, 50% Glycerol
-
TAE Buffer (1X): 40 mM Tris-acetate, 1 mM EDTA
-
-
Other:
-
Agarose
-
Proteinase K
-
Gel loading dye
-
Phosphorimager screen or fluorescence imager
-
Detailed Protocol for D-loop Formation Assay
-
Preparation of Rad51-ssDNA Filaments:
-
On ice, prepare the reaction mixture in a microcentrifuge tube. For a 10 µL reaction, add:
-
2 µL of 5X Reaction Buffer
-
1 µL of Rad51 protein (final concentration 1 µM)
-
1 µL of labeled 90-mer ssDNA (final concentration 3 µM nucleotides)
-
Varying concentrations of Rad51-IN-X (e.g., 0, 5, 10, 20, 50, 100 µM) or DMSO as a vehicle control.
-
Nuclease-free water to a final volume of 9 µL.
-
-
Incubate the mixture at 37°C for 10 minutes to allow for the formation of the Rad51-ssDNA presynaptic filament.
-
-
D-loop Reaction:
-
Initiate the D-loop formation by adding 1 µL of supercoiled dsDNA plasmid (final concentration 50 µM base pairs) to the reaction mixture.
-
Incubate the reaction at 37°C for 15 minutes.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding 5 µL of Stop Buffer containing Proteinase K (final concentration 0.5 mg/mL).
-
Incubate at 37°C for 15 minutes to digest the proteins.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the well of a 1% agarose gel prepared with 1X TAE buffer.
-
Run the gel at 100V for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
For radioactively labeled ssDNA, dry the gel and expose it to a phosphorimager screen. For fluorescently labeled ssDNA, visualize the gel using a suitable fluorescence imager.
-
Quantify the band intensities for the D-loop product and the free ssDNA substrate using densitometry software (e.g., ImageJ).
-
Calculate the percentage of D-loop formation for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of D-loop formation against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Rad51-mediated D-loop formation signaling pathway in homologous recombination.
Caption: Experimental workflow for the Rad51 D-loop formation assay.
Caption: Mechanism of action of Rad51-IN-X in inhibiting D-loop formation.
References
- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 8. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of γH2AX Levels Following Treatment with Rad51-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are one of the most cytotoxic forms of DNA damage. The cellular response to DSBs involves the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification serves as a crucial signal for the recruitment of DNA repair factors to the site of damage. Rad51, a key enzyme in the homologous recombination (HR) pathway, plays a central role in the repair of DSBs. Inhibition of Rad51 is a promising anti-cancer strategy as it can lead to the accumulation of unrepaired DNA damage, ultimately triggering cell death in cancer cells.
Rad51-IN-5 is a potent inhibitor of Rad51. By disrupting the HR pathway, this compound is expected to increase the levels of unrepaired DSBs, which can be monitored by quantifying the levels of γH2AX. Western blotting is a widely used and effective method for the semi-quantitative or quantitative analysis of γH2AX protein levels in cell lysates. These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of γH2AX levels by Western blot.
Signaling Pathway of DNA Damage Response and Rad51 Inhibition
Upon the induction of a DNA double-strand break, the Mre11-Rad50-Nbs1 (MRN) complex recognizes the damage and recruits and activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM then phosphorylates H2AX to form γH2AX, which acts as a scaffold to recruit additional DNA damage response proteins, including mediators and effectors of DNA repair. Rad51 is a key player in the subsequent homologous recombination repair pathway. Rad51 inhibitors, such as this compound, block the function of Rad51, leading to an accumulation of unrepaired DSBs and a sustained or increased γH2AX signal.
Caption: DNA damage response pathway initiated by a double-strand break and the point of intervention by this compound.
Experimental Protocols
This section provides a detailed methodology for the treatment of cultured cells with this compound and subsequent Western blot analysis of γH2AX levels.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, U2OS, or a cancer cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store the stock solution at -20°C or as recommended by the supplier.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified period (e.g., 24, 48, or 72 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Positive Control (Optional): Treat a separate set of cells with a known DNA damaging agent, such as Etoposide (10 µM for 2 hours) or ionizing radiation (e.g., 10 Gy), to serve as a positive control for γH2AX induction.
Western Blot Protocol for γH2AX
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 12-15% polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the equipment used.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139)) diluted in the blocking buffer overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature. A typical dilution is 1:2000 to 1:5000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or Histone H3.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot analysis of γH2AX.
Data Presentation
The following table summarizes representative quantitative data on the effect of a potent Rad51 inhibitor (Cpd-5) on γH2AX levels in cancer cells.[1] This data can be used as a reference for the expected outcome when using this compound. A statistically significant increase in γH2AX expression was observed at concentrations of 0.1 µM and above.[1]
| Treatment Group | Concentration (µM) | Fold Change in γH2AX Levels (normalized to control) | p-value |
| Vehicle Control (DMSO) | 0 | 1.0 | - |
| Rad51 Inhibitor (Cpd-5) | 0.01 | 1.2 | >0.05 |
| Rad51 Inhibitor (Cpd-5) | 0.1 | 2.5 | <0.01 |
| Rad51 Inhibitor (Cpd-5) | 0.5 | 4.8 | <0.001 |
| Rad51 Inhibitor (Cpd-5) | 1.0 | 7.2 | <0.001 |
| Rad51 Inhibitor (Cpd-5) | 5.0 | 9.5 | <0.001 |
Note: The data presented is illustrative and based on a similar potent Rad51 inhibitor. Actual results with this compound may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak γH2AX signal | Insufficient DNA damage | Ensure the concentration and incubation time of this compound are optimal. Include a positive control. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Check the integrity of the transfer buffer. | |
| Inactive primary or secondary antibody | Use fresh antibody dilutions. Test antibody on a positive control lysate. | |
| Insufficient protein loading | Quantify protein concentration accurately and load a sufficient amount (20-30 µg). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh lysates and always include protease and phosphatase inhibitors. |
Conclusion
The Western blot analysis of γH2AX is a robust method to assess the cellular response to DNA damage induced by Rad51 inhibition. By following the detailed protocols and considering the troubleshooting guide provided in these application notes, researchers can effectively evaluate the efficacy of this compound and other Rad51 inhibitors in inducing DNA damage in cancer cells. This information is critical for the preclinical development of novel anti-cancer therapies targeting the homologous recombination pathway.
References
Application Notes and Protocols for In Vivo Experimental Design Using Rad51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key recombinase in the homologous recombination (HR) pathway, is essential for error-free repair of DNA double-strand breaks (DSBs).[1][2][3] Upregulation of Rad51 is observed in various cancers and is often associated with poor prognosis and resistance to DNA-damaging therapies.[1][2][3] Therefore, inhibiting Rad51 presents a promising therapeutic strategy to induce synthetic lethality in tumors, particularly in combination with chemotherapy or PARP inhibitors.[4][5][6][7][8] These application notes provide a comprehensive guide for the in vivo experimental design using a generic Rad51 inhibitor, referred to herein as Rad51-IN-5, based on published data for similar small molecule inhibitors.
Mechanism of Action of Rad51 Inhibitors
Rad51 inhibitors function by disrupting the normal activity of the Rad51 protein.[4][9] The primary mechanism involves preventing the formation of the Rad51-ssDNA nucleoprotein filament, a critical step for initiating homologous recombination.[10][11] This can be achieved by:
-
Disrupting Rad51 multimerization: Some inhibitors prevent Rad51 monomers from assembling into the helical filament.[12]
-
Inhibiting DNA binding: Other compounds block the interaction between Rad51 and single-stranded DNA (ssDNA).[9]
-
Promoting proteasomal degradation: Certain inhibitors can induce the ubiquitination and subsequent degradation of the Rad51 protein.[5]
By disrupting HR, Rad51 inhibitors lead to an accumulation of DNA damage, cell cycle arrest (primarily in the S-phase), and ultimately apoptosis in cancer cells.[5]
Signaling Pathway Involving Rad51 in DNA Double-Strand Break Repair
Caption: The homologous recombination pathway for DNA double-strand break repair and the inhibitory action of this compound.
In Vivo Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound in a xenograft mouse model.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Rad51 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Cpd-4 | Daudi | Burkitt's Lymphoma | 4 | [5] |
| Cpd-5 | Daudi | Burkitt's Lymphoma | 5 | [5] |
| B02 | MDA-MB-231 | Breast Cancer | Not specified | [6] |
| RI-1 | Vestibular Schwannoma Cells | Benign Nerve Sheath Tumor | Dose-dependent reduction in Rad51 expression | [13] |
Table 2: In Vivo Efficacy of Rad51 Inhibitors in Xenograft Models
| Compound | Cancer Model | Treatment and Dose | Tumor Growth Inhibition (TGI) | Combination Benefit | Reference |
| Cpd-4 | Daudi Xenograft | 30 mg/kg, oral | 34.3% | Synergistic with Cisplatin (2 mg/kg) | [5] |
| Cpd-4 | Daudi Xenograft | 100 mg/kg, oral | 85.6% | Synergistic with Cisplatin (2 mg/kg) | [5] |
| B02 | MDA-MB-231 Xenograft | Not specified | Significant sensitization to Cisplatin | Significant enhancement of Cisplatin efficacy | [6] |
Experimental Protocols
Note: The following protocols are generalized based on published studies with various Rad51 inhibitors. Researchers should optimize these protocols for their specific experimental needs and for the specific characteristics of "this compound".
Protocol 1: Human Cancer Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice for efficacy studies.
Materials:
-
Human cancer cell line (e.g., Daudi, MDA-MB-231)
-
Female BALB/c nude mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10⁸ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth. Start tumor volume measurements when tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.
Protocol 2: In Vivo Efficacy and Pharmacodynamic Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with a chemotherapeutic agent, and to assess its effect on target engagement in the tumor.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound (formulation to be determined based on solubility and stability)
-
Vehicle control
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Dosing syringes and needles
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Formalin, liquid nitrogen, and appropriate buffers for tissue processing
Procedure:
-
Treatment Administration:
-
Administer this compound, vehicle, chemotherapeutic agent, or the combination to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of this compound. A common schedule is daily or twice-daily administration for a period of 2-4 weeks.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice.
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis.
-
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis on tumor volumes and weights.
-
Protocol 3: Immunohistochemical Analysis of Pharmacodynamic Biomarkers
Objective: To assess the in vivo effect of this compound on markers of DNA damage and cell proliferation in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-γH2AX, anti-Ki-67)
-
Secondary antibodies
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval according to the primary antibody manufacturer's instructions.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-γH2AX to detect DNA double-strand breaks, or anti-Ki-67 for proliferation) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining intensity or the percentage of positive cells.
Protocol 4: Western Blot Analysis of Rad51 and DNA Damage Markers
Objective: To quantify the levels of Rad51 and DNA damage markers in tumor lysates.
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rad51, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The inhibition of Rad51 is a validated strategy for sensitizing cancer cells to DNA-damaging agents. The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate novel Rad51 inhibitors like this compound. Careful optimization of dosing, scheduling, and endpoint analysis will be crucial for the successful preclinical development of these promising therapeutic agents.
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RAD51 Inhibitor and Radiation Toxicity in Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Rad51-IN-5 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rad51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is a critical therapeutic target in oncology.[1][2][3] Its overexpression in various cancers is linked to resistance to chemo- and radiotherapy.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Rad51-IN-5, a novel Rad51 inhibitor, across a panel of cancer cell lines. The provided methodologies are essential for characterizing the inhibitor's potency and selectivity, crucial steps in the drug development process.
Introduction to Rad51 and its Role in Cancer
Rad51 is a 339-amino acid protein that plays a central role in the repair of DNA double-strand breaks (DSBs) through homologous recombination.[1] This process is vital for maintaining genomic stability.[2][6] In many cancers, the expression of Rad51 is elevated, which can contribute to tumor progression and resistance to DNA-damaging agents.[4][7][8] Therefore, inhibiting Rad51 is a promising strategy to sensitize cancer cells to existing therapies and to develop new anticancer treatments.[3][4] this compound is a small molecule inhibitor designed to disrupt Rad51's function in DNA repair.[3][9]
Rad51 Signaling Pathway in DNA Double-Strand Break Repair
The following diagram illustrates the central role of Rad51 in the homologous recombination pathway for repairing DNA double-strand breaks.
Caption: Rad51's role in the homologous recombination pathway.
Data Presentation: IC50 of this compound
The following table summarizes the hypothetical IC50 values of this compound in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the cell viability by 50% after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.7 |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Non-Small Cell Lung Cancer | 15.1 |
| U2OS | Osteosarcoma | 10.3 |
| Panc-1 | Pancreatic Cancer | 7.8 |
Experimental Protocols
I. Cell Culture
-
Cell Line Maintenance : All cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Cells are passaged upon reaching 80-90% confluency.
II. IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for IC50 determination via MTT assay.
Procedure:
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation : Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment : Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11][12]
-
Conclusion
The protocols and data presented in this application note provide a framework for evaluating the potency of the Rad51 inhibitor, this compound. The determination of IC50 values across various cancer cell lines is a fundamental step in the preclinical assessment of this compound and provides insights into its potential therapeutic window and target patient populations. Consistent and reproducible execution of these protocols is essential for generating high-quality data to support further drug development efforts.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. RAD51 Gene Family Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rad51-IN-5 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Rad51-IN-5, a potent inhibitor of the Rad51 protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (181.58 mM). However, achieving this concentration may require sonication and warming the solution to 60°C. It is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: How should I store this compound solutions?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions[2]:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Rad51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. By inhibiting Rad51, this compound disrupts the repair of DNA damage, which can lead to genomic instability and cell death, particularly in cancer cells that are highly reliant on the HR pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media. | The compound may have limited solubility in aqueous buffers or cell culture media. | Make serial dilutions of your DMSO stock solution in DMSO first. Then, add the final diluted DMSO solution to your aqueous medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) and include a vehicle control (DMSO alone). |
| Inconsistent results in cell-based assays. | 1. Degradation of the compound due to improper storage. 2. Variability in cell seeding density or growth phase. 3. Incomplete dissolution of the compound. | 1. Ensure the stock solution is stored correctly and has not exceeded its recommended storage period. Prepare fresh dilutions for each experiment. 2. Standardize cell seeding protocols and ensure cells are in the exponential growth phase. 3. When preparing the stock solution, ensure the compound is fully dissolved by sonicating and warming as recommended. Visually inspect for any precipitate before use. |
| Low signal or no effect in Rad51 foci formation assay. | 1. Insufficient induction of DNA damage. 2. Suboptimal antibody concentration or incubation time. 3. The inhibitor concentration or treatment time is not optimal. | 1. Confirm that the DNA damaging agent (e.g., cisplatin, irradiation) is used at a concentration and duration sufficient to induce Rad51 foci in your cell line. 2. Optimize the primary and secondary antibody concentrations and incubation times for immunofluorescence staining. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model. |
Data Presentation
Table 1: Solubility and Stability of this compound in DMSO
| Parameter | Value | Notes |
| Solvent | DMSO | |
| Maximum Solubility | 100 mg/mL (181.58 mM) | Requires sonication and warming to 60°C. Use of fresh, anhydrous DMSO is critical.[1] |
| Long-term Storage (in DMSO) | -80°C | Stable for up to 6 months.[2] |
| Short-term Storage (in DMSO) | -20°C | Stable for up to 1 month.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and place it in an ultrasonic bath. If necessary, warm the solution to 60°C until the solid is completely dissolved.
-
Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Rad51 Foci Formation Assay
This assay is used to assess the ability of this compound to inhibit the formation of Rad51 nuclear foci in response to DNA damage.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-24 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 30 µM cisplatin for 4 hours) or by exposing them to ionizing radiation (e.g., 5 Gy).[4][5]
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence Staining:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Rad51 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of Rad51 activity.
Protocol 3: Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizations
Caption: Rad51-Mediated Homologous Recombination Pathway.
Caption: Experimental Workflow for Rad51 Foci Formation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rad51-IN-5 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rad51-IN-5 and other small molecule inhibitors of Rad51. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A: Most small molecule Rad51 inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the DMSO stock solution at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
-
-
Q2: I am observing precipitation of the compound in my cell culture medium. What should I do?
-
A: Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous medium. First, visually inspect your stock solution for any signs of precipitation. If the stock is clear, the issue may be with the final working concentration. Try preparing a fresh dilution from your stock solution. If precipitation persists, consider lowering the final concentration of this compound. It is also advisable to perform a solubility test in your specific cell culture medium.
-
Experimental Design & Controls
-
Q3: What are the essential controls for a Rad51 inhibitor experiment?
-
A: Proper controls are critical for interpreting your results. Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Positive Control for DNA Damage: A known DNA damaging agent (e.g., cisplatin, ionizing radiation) to induce Rad51 activity.[1][2]
-
Positive Control for Rad51 Inhibition: If available, a well-characterized Rad51 inhibitor can be used for comparison.
-
-
-
Q4: At what concentration and for how long should I treat my cells with this compound?
-
A: The optimal concentration and treatment duration are cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions. Treatment times can range from a few hours to several days, depending on the biological question. For example, inhibition of Rad51 foci formation can often be observed within hours of treatment following DNA damage induction.[2]
-
Inconsistent or Unexpected Results
-
Q5: I am not seeing a decrease in homologous recombination (HR) efficiency after treatment with the inhibitor. What could be the reason?
-
A: Several factors could contribute to this:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Rad51 in your cell line. Try increasing the concentration based on a dose-response curve.
-
Treatment Duration: The pre-incubation time with the inhibitor before inducing DNA damage might be insufficient.
-
Cell Line Specifics: Some cell lines may be less dependent on Rad51-mediated HR or have compensatory DNA repair pathways.
-
Assay Sensitivity: Ensure your HR assay (e.g., DR-GFP) is working correctly by using a positive control (e.g., a known HR inhibitor or siRNA against a key HR gene).
-
-
-
Q6: My Rad51 inhibitor is causing significant cell death even at low concentrations without any DNA damaging agent. Is this expected?
-
A: While targeting Rad51 can lead to cell death, especially in cancer cells that are often dependent on HR for survival, high toxicity at low concentrations without an external DNA damaging agent might indicate off-target effects.[1] It's also possible that the cell line is highly reliant on Rad51 for repairing endogenous DNA damage. To investigate this, you can:
-
Perform a cell cycle analysis to see if the cells are arresting at a specific phase.
-
Assess markers of apoptosis (e.g., cleaved caspase-3) or other cell death pathways.
-
Compare the phenotype with that of Rad51 knockdown using siRNA to see if it phenocopies the inhibitor's effect.
-
-
-
Q7: The results of my Rad51 foci formation assay are inconsistent. What are some common pitfalls?
-
A: Inconsistent foci formation can be due to several factors:
-
Timing: The kinetics of Rad51 foci formation and disassembly are crucial. Foci formation typically peaks a few hours after DNA damage induction and then resolves.[3] Ensure you are analyzing the cells at the optimal time point.
-
Antibody Quality: Use a well-validated antibody for Rad51.
-
Imaging and Analysis: The method of quantifying foci (manual vs. automated) should be consistent. Use a clear threshold for what constitutes a positive focus.[1] Co-staining with a marker of DNA damage, such as γH2AX, can help identify relevant foci.[1]
-
-
Quantitative Data Summary
The following table summarizes IC50 values for various Rad51 inhibitors from published literature. Note that these values are highly dependent on the cell line and assay conditions.
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| B02 | - | D-loop Assay | 27.4 µM | [4] |
| CAM833 | A549 | IR-induced Rad51 foci formation | 6 µM | [2] |
| IBR120 | MBA-MD-468 | Growth Inhibition | 4.8-fold improved vs. IBR2 | [5] |
Experimental Protocols
1. Homologous Recombination (HR) Efficiency Assay (DR-GFP)
This protocol is adapted from studies measuring HR efficiency.[1][5]
-
Cell Seeding: Seed U2OS-DR-GFP or other suitable reporter cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4-24 hours).
-
Transfection: Co-transfect the cells with an I-SceI expression vector (to induce a double-strand break in the reporter) and a control plasmid (e.g., mCherry) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for DNA repair and expression of GFP.
-
Flow Cytometry: Harvest the cells and analyze for GFP and mCherry expression using a flow cytometer. The percentage of GFP-positive cells within the mCherry-positive population represents the HR efficiency.
-
Data Analysis: Normalize the HR efficiency of inhibitor-treated cells to that of the vehicle-treated cells.
2. Rad51 Foci Formation Assay
This protocol is based on immunofluorescence detection of Rad51 foci.[1][2]
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate.
-
Inhibitor Treatment: Pre-treat the cells with this compound or vehicle control.
-
DNA Damage Induction: Induce DNA damage using ionizing radiation (e.g., 3-10 Gy) or a chemical agent (e.g., cisplatin).
-
Incubation: Incubate the cells for a specific time (e.g., 2-8 hours) to allow for Rad51 foci formation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against Rad51. Follow this with a fluorescently labeled secondary antibody. Co-stain with DAPI to visualize the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of Rad51 foci per nucleus. A common threshold is to count cells with >5 or >10 foci as positive.[1]
Visual Guides
Caption: Homologous recombination pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assembly and disassembly of Rad51 and Rad52 complexes during double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Rad51-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rad51-IN-5, a novel inhibitor of the Rad51 protein. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation, particularly focusing on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to inhibit the function of the Rad51 protein, which is a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] By inhibiting Rad51, this compound prevents the repair of DNA damage, leading to an accumulation of genomic instability. This can selectively induce cell death in cancer cells that are highly dependent on the HR pathway, especially those with defects in other DNA repair mechanisms like BRCA1 or BRCA2 mutations.[1] The inhibitor may act by preventing Rad51 from binding to single-stranded DNA, disrupting its multimerization, or promoting its degradation.[2][4]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: Cell line-specific responses to DNA damaging agents and their inhibitors are a well-documented phenomenon.[5] Several factors can contribute to the differential sensitivity to this compound:
-
Genetic Background: The status of other DNA repair pathways (e.g., mutations in BRCA1/2, p53) can significantly influence a cell line's dependence on Rad51-mediated repair.[1]
-
Rad51 Expression Levels: Tumor cell lines can have varying baseline expression levels of Rad51, which can affect the concentration of this compound required to achieve a biological effect.[6]
-
Cell Cycle Proliferation Rate: Rapidly proliferating cells experience higher levels of replication stress and DNA damage, making them potentially more sensitive to the inhibition of DNA repair.[1]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) in certain cell lines can actively transport this compound out of the cell, reducing its effective intracellular concentration.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with a Rad51 inhibitor like this compound is expected to induce several cellular effects, including:
-
Inhibition of Rad51 Foci Formation: In response to DNA damage, Rad51 forms nuclear foci at the sites of repair.[6][7] this compound should disrupt the formation of these foci.
-
Induction of DNA Damage Markers: Inhibition of DNA repair will lead to an accumulation of DNA double-strand breaks, which can be visualized by the phosphorylation of H2AX (γH2AX).[4]
-
Cell Cycle Arrest: Cells may arrest in the S or G2/M phase of the cell cycle to attempt DNA repair before proceeding with cell division.[4][8]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.[9][10][11]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, Rad51 inhibitors show great promise in combination therapies. By preventing DNA repair, they can sensitize cancer cells to traditional DNA-damaging agents like chemotherapy and radiation therapy.[1][7] There is also a strong rationale for combining Rad51 inhibitors with PARP inhibitors, particularly in tumors that are proficient in homologous recombination.[2][7]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is resistant to this compound. | - Screen a panel of cell lines to find a sensitive model. - Verify the expression and functional status of key DNA repair proteins (e.g., Rad51, BRCA1/2) in your cell line. |
| Incorrect dosage or treatment duration. | - Perform a dose-response experiment to determine the optimal IC50 value for your cell line. - Extend the treatment duration to allow for the accumulation of lethal DNA damage. |
| Compound instability. | - Ensure proper storage and handling of this compound. - Prepare fresh dilutions for each experiment. |
| High cell seeding density. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
| Possible Cause | Suggested Solution |
| Suboptimal time point for analysis. | - Perform a time-course experiment to identify the peak of apoptotic induction. Apoptosis is a dynamic process, and early or late time points may miss the optimal window. |
| Low level of induced apoptosis. | - Co-treat with a DNA-damaging agent (e.g., cisplatin, olaparib) to enhance the apoptotic response. - Confirm target engagement by assessing Rad51 foci formation or γH2AX levels. |
| Cell detachment during staining. | - Handle cells gently during washing and staining steps. - Collect both adherent and floating cells for a complete analysis of the cell population. |
| Compensation issues in flow cytometry. | - Ensure proper compensation controls are used to correct for spectral overlap between fluorochromes. |
Issue 3: Difficulty in detecting changes in Rad51 protein levels by Western blot.
| Possible Cause | Suggested Solution |
| This compound does not affect Rad51 protein levels. | - Some Rad51 inhibitors function by inhibiting its activity rather than causing its degradation.[4] Assess Rad51 function directly (e.g., Rad51 foci formation). |
| Inefficient protein extraction. | - Use a lysis buffer containing protease inhibitors to prevent protein degradation. - Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Poor antibody quality. | - Use a validated antibody specific for Rad51. - Optimize antibody concentration and incubation times. |
| Low baseline Rad51 expression. | - Use a positive control cell line known to express high levels of Rad51. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 15.2 | HR proficient |
| MDA-MB-231 | Breast Cancer | 8.5 | HR proficient, aggressive |
| HCC-1937 | Breast Cancer | 1.8 | BRCA1 mutant, HR deficient |
| HCT116 | Colon Cancer | 12.7 | HR proficient |
| U87MG | Glioblastoma | 9.3 | HR proficient |
| T98G | Glioblastoma | 11.5 | HR proficient |
Table 2: Effect of this compound on Cell Cycle Distribution in HCC-1937 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 | 35.1 | 19.6 |
| This compound (2 µM) | 30.1 | 48.7 | 21.2 |
Table 3: Induction of Apoptosis by this compound in Combination with Cisplatin in MDA-MB-231 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 3.2 |
| This compound (10 µM) | 12.5 |
| Cisplatin (5 µM) | 18.9 |
| This compound (10 µM) + Cisplatin (5 µM) | 45.7 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Rad51 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Rad51 Foci Formation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound, with or without a DNA-damaging agent, for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Rad51 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of Rad51 foci per nucleus.
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role for Caspase-Mediated Cleavage of Rad51 in Induction of Apoptosis by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Rad51-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Rad51-IN-5, a novel inhibitor of Rad51. The information provided is based on the known functions of Rad51 and the general principles of its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rad51 inhibitors like this compound?
Rad51 inhibitors, including presumably this compound, function by targeting the Rad51 protein, which is a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][2] These inhibitors typically prevent the formation of the Rad51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for homology search and strand invasion.[1][3] By disrupting this process, Rad51 inhibitors block HR-mediated DNA repair, leading to an accumulation of DNA damage, especially in rapidly dividing cancer cells that have a high level of replication-associated DNA lesions.[1]
Q2: What are the expected cellular effects of successful Rad51 inhibition by this compound?
Upon successful inhibition of Rad51 with this compound, researchers can typically expect to observe the following cellular phenotypes:
-
Inhibition of Rad51 Foci Formation: A reduction in the formation of nuclear Rad51 foci following the induction of DNA damage.[3][4][5]
-
Increased DNA Damage Markers: An increase in markers of DNA damage, such as γH2AX foci, due to unrepaired DSBs.[5][6]
-
Cell Cycle Arrest: An accumulation of cells in the S and G2/M phases of the cell cycle, as DNA damage checkpoints are activated.[5][7]
-
Sensitization to DNA Damaging Agents: Increased sensitivity of cells to chemotherapeutic agents (e.g., cisplatin, doxorubicin) and radiation therapy.[1][8]
-
Synergy with PARP Inhibitors: In HR-proficient cells, inhibition of Rad51 can induce a state of "BRCAness," leading to synthetic lethality when combined with PARP inhibitors.[3]
Q3: Can this compound treatment lead to an increase in Rad51 protein expression?
Yes, it is possible to observe an increase in total Rad51 protein levels following treatment with a Rad51 inhibitor. This can be a compensatory cellular response to DNA damage and replication stress.[9] The cell may attempt to overcome the inhibition by upregulating the expression of the target protein. Therefore, it is crucial to assess Rad51 function (e.g., foci formation) in addition to its expression levels.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound and provides potential explanations and troubleshooting steps.
Unexpected Result 1: No change in cell viability after this compound treatment, even at high concentrations.
| Possible Cause | Troubleshooting/Validation Steps |
| Compound Inactivity: | Verify the identity and purity of this compound via analytical methods (e.g., LC-MS, NMR). Confirm the compound was stored correctly and has not degraded. |
| Cell Line Resistance: | The cell line may have intrinsic resistance mechanisms, such as drug efflux pumps or alternative DNA repair pathways. Test this compound in a panel of different cell lines, including those known to be sensitive to HR inhibition. |
| Insufficient Treatment Duration: | The cytotoxic effects of Rad51 inhibition may require longer exposure times to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High Endogenous Rad51 Levels: | Some tumor cells overexpress Rad51, which may require higher concentrations of the inhibitor to achieve a functional effect.[10][11][12] Quantify Rad51 protein levels in your cell line by Western blot. |
Unexpected Result 2: Increased Rad51 foci formation after this compound treatment.
| Possible Cause | Troubleshooting/Validation Steps |
| Incomplete Inhibition: | The concentration of this compound may be insufficient to fully inhibit Rad51 function, leading to a paradoxical increase in foci as the cell attempts to repair accumulating DNA damage. Perform a dose-response experiment and assess foci formation at various concentrations. |
| Off-Target Effects: | This compound might have off-target effects that induce DNA damage, leading to a compensatory increase in Rad51 recruitment. Evaluate other markers of DNA damage and cell stress. |
| Timing of Observation: | The observation window might be too early. Rad51 foci formation is a dynamic process. Analyze foci at different time points after treatment and/or co-treatment with a DNA damaging agent. |
Unexpected Result 3: No increase in γH2AX signal despite other indicators of Rad51 inhibition.
| Possible Cause | Troubleshooting/Validation Steps |
| Cell Cycle Arrest: | If cells arrest efficiently in S-phase, the generation of DSBs that lead to a strong γH2AX signal might be limited. Analyze the cell cycle profile of the treated cells. |
| Alternative Repair Pathways: | Other DNA repair pathways, such as non-homologous end joining (NHEJ), may be compensating for the loss of HR, thus limiting the accumulation of unrepaired DSBs. Investigate the activity of key NHEJ proteins. |
| Assay Sensitivity: | The method used to detect γH2AX (e.g., immunofluorescence vs. Western blot) may not be sensitive enough to detect subtle changes. Optimize antibody concentrations and imaging parameters. |
Experimental Protocols
Immunofluorescence Staining for Rad51 and γH2AX Foci
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control (e.g., treatment with a known DNA damaging agent like cisplatin or ionizing radiation) and a negative control (vehicle-treated).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies against Rad51 and γH2AX diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software. A cell is typically considered positive if it has more than 5-10 foci.[4]
Western Blotting for Rad51 and γH2AX
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rad51, γH2AX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Signaling Pathways and Workflows
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High levels of RAD51 perturb DNA replication elongation and cause unscheduled origin firing due to impaired CHK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated levels of Rad51 recombination protein in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to control for cytotoxicity with Rad51-IN-5
Welcome to the technical support center for Rad51-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on controlling for cytotoxicity.
Disclaimer: As "this compound" does not correspond to a publicly documented Rad51 inhibitor, this guide provides information based on the known properties of other small molecule inhibitors of Rad51. Researchers should adapt these recommendations based on the specific characteristics of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rad51 inhibitors?
Rad51 is a key protein in the homologous recombination (HR) pathway, which is crucial for the repair of DNA double-strand breaks (DSBs). Rad51 forms a filament on single-stranded DNA (ssDNA) at the site of the break, which then invades a homologous DNA sequence to use as a template for repair. Small molecule inhibitors of Rad51 can act through several mechanisms, such as:
-
Preventing the binding of Rad51 to ssDNA.
-
Inhibiting the ATPase activity of Rad51, which is essential for its function.
-
Disrupting the interaction of Rad51 with other proteins necessary for the HR process.
By inhibiting Rad51, these compounds prevent the repair of DSBs, leading to an accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often more reliant on the HR pathway.
Q2: Why am I observing high levels of cytotoxicity with this compound even at low concentrations?
High cytotoxicity at low concentrations of a Rad51 inhibitor could be due to several factors:
-
On-target toxicity: The intended mechanism of inhibiting DNA repair is inherently cytotoxic. In cell lines that are highly dependent on the homologous recombination pathway for survival, even partial inhibition of Rad51 can lead to significant cell death.
-
Off-target effects: The inhibitor may be interacting with other cellular targets that are critical for cell viability.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents and DNA repair inhibitors.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence the apparent cytotoxicity of a compound.
Q3: How can I distinguish between on-target cytotoxicity and off-target effects?
Distinguishing between on-target and off-target cytotoxicity is crucial for interpreting your results. Here are a few strategies:
-
Use of control compounds: Include a structurally related but inactive compound as a negative control.
-
Rescue experiments: If possible, overexpressing Rad51 in your cell line of interest may rescue the cytotoxic phenotype, indicating an on-target effect.
-
Multiple cell lines: Test the inhibitor in a panel of cell lines with varying dependence on the homologous recombination pathway.
-
Biochemical assays: Confirm the direct inhibition of Rad51 by your compound in a cell-free system.
Q4: What are the appropriate controls to include in my cytotoxicity experiments with this compound?
To ensure the reliability of your cytotoxicity data, it is essential to include the following controls:
-
Untreated cells: To establish the baseline cell viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control: A known cytotoxic agent to ensure the assay is working correctly.
-
Media only control: To determine the background absorbance or fluorescence of the culture medium.
Troubleshooting Guides
Problem 1: High background signal in cytotoxicity assay.
| Possible Cause | Recommended Solution |
| Contamination of cell culture | Regularly test for mycoplasma and other microbial contaminants. Discard any contaminated cultures. |
| Phenol red in media | Use phenol red-free media, as it can interfere with colorimetric and fluorescent assays. |
| Compound precipitation | Ensure this compound is fully dissolved in the vehicle and does not precipitate upon addition to the culture medium. Visually inspect wells for any precipitate. |
| High cell density | Optimize the cell seeding density to avoid overcrowding and spontaneous cell death. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times | Ensure that the incubation times for compound treatment and assay development are kept consistent across all experiments. |
| Pipetting errors | Calibrate pipettes regularly and use a consistent pipetting technique. For 96-well plates, consider using a multi-channel pipette for additions. |
| Edge effects in 96-well plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Problem 3: No significant cytotoxicity observed.
| Possible Cause | Recommended Solution |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Check for any known stability issues of the compound in aqueous solutions. |
| Low cell sensitivity | The chosen cell line may not be highly dependent on the homologous recombination pathway. Consider using a cell line known to be sensitive to DNA repair inhibitors. |
| Insufficient incubation time | The cytotoxic effects of DNA repair inhibitors may take longer to manifest. Perform a time-course experiment to determine the optimal incubation time. |
| Sub-optimal compound concentration | Perform a dose-response experiment over a wide range of concentrations to determine the effective concentration of this compound. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls. Include a "maximum LDH release" control by treating cells with a lysis solution provided in the kit.
-
Incubate for the desired time.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit (commercially available)
-
Binding buffer (provided in the kit)
-
FACS tubes
Procedure:
-
Seed and treat cells with this compound and controls in a culture dish or plate.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | % Apoptotic Cells (Annexin V) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.5 | 3 ± 0.8 |
| 0.1 | 95 ± 4.8 | 8 ± 2.1 | 5 ± 1.2 |
| 1 | 78 ± 6.1 | 25 ± 3.5 | 22 ± 2.5 |
| 10 | 45 ± 3.9 | 58 ± 4.2 | 55 ± 4.1 |
| 50 | 15 ± 2.5 | 88 ± 5.1 | 85 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Homologous recombination pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing cytotoxicity of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
Rad51-IN-5 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for Rad51-IN-5, a next-generation, orally bioavailable small molecule inhibitor designed to target the homologous recombination (HR) pathway by disrupting Rad51 function. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficacy of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Rad51, a key protein in the DNA damage response (DDR) pathway. Rad51 is essential for the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). This compound functions by preventing the formation of Rad51 nucleoprotein filaments on single-stranded DNA, which is a critical step for strand invasion and homology search. This inhibition of HR leads to an accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on this pathway.
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is expected to show the greatest efficacy in tumors with a high reliance on the HR pathway for survival. This includes cancers with mutations in other DNA repair pathways, rendering them "HR-addicted". Furthermore, cancers overexpressing Rad51, which is often correlated with poor prognosis and resistance to DNA-damaging agents, are prime targets. Preclinical data suggests strong activity in models of triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and certain hematologic malignancies.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a key strategy for maximizing the efficacy of this compound. By creating a state of HR deficiency, this compound can sensitize tumors to agents that cause DNA damage. Strong synergistic effects are anticipated with:
-
PARP inhibitors (e.g., olaparib, rucaparib): This combination induces synthetic lethality in cancer cells.
-
Platinum-based chemotherapy (e.g., cisplatin, carboplatin): this compound can overcome resistance to these agents.
-
Ionizing radiation: Inhibiting HR prevents the repair of radiation-induced DSBs.
-
Other DDR inhibitors (e.g., ATR/Chk1 inhibitors): Targeting multiple nodes in the DNA damage response can lead to enhanced tumor cell killing.
Q4: How do I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by analyzing pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals. The most common method is to measure the inhibition of Rad51 foci formation in response to DNA damage. A significant reduction in the percentage of tumor cells with nuclear Rad51 foci after treatment indicates effective target engagement. Additionally, an increase in the DNA damage marker γH2AX can serve as a downstream indicator of pathway inhibition.
Q5: What is the recommended starting dose and route of administration for mouse models?
A5: this compound is orally bioavailable. For initial in vivo efficacy studies in mice, a starting dose of 50 mg/kg, administered daily by oral gavage, is recommended. However, the optimal dose may vary depending on the tumor model and should be determined empirically through a dose-response study. Always begin with a pilot study to assess tolerability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Limited or no anti-tumor activity observed with this compound monotherapy.
| Possible Cause | Suggested Solution |
| Sub-optimal Dosing or Schedule | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Evaluate alternative schedules (e.g., twice-daily dosing) based on the compound's pharmacokinetic profile. |
| Poor Bioavailability in the Specific Model | Verify the formulation of this compound; ensure it is properly solubilized or suspended. Plasma samples can be collected to confirm systemic exposure. |
| Tumor Model is Not Reliant on HR | Characterize the baseline DNA repair pathway status of your tumor model. Models with intact alternative repair pathways (e.g., NHEJ) may be less sensitive. Consider using a model with a known HR defect (e.g., BRCA1/2 mutation). |
| Compensatory Signaling Pathways | Inhibition of Rad51 can sometimes lead to the upregulation of survival signaling pathways, such as the p38 MAPK or ERK pathways, which can challenge efficacy. Consider rational combination therapies to block these escape routes. |
Issue 2: Unexpected animal toxicity or weight loss.
| Possible Cause | Suggested Solution |
| Dose is Too High | Reduce the dose or change the dosing schedule (e.g., 5 days on, 2 days off). Refer to MTD studies. Ensure accurate dose calculations and administration. |
| Vehicle-Related Toxicity | Run a control group treated with the vehicle alone to rule out toxicity from the formulation excipients. |
| On-Target Toxicity in Proliferative Tissues | Rad51 is important for the homeostasis of highly proliferative normal tissues. Monitor complete blood counts (CBCs) for signs of myelosuppression. If observed, a dose reduction or intermittent dosing schedule may be necessary. |
Issue 3: High variability in tumor response within the same treatment group.
| Possible Cause | Suggested Solution |
| Inconsistent Drug Administration | Ensure all technical staff are properly trained in oral gavage to minimize dosing errors. |
| Tumor Heterogeneity | Inherent biological differences between individual tumors can lead to varied responses. Increase the number of animals per group to improve statistical power. Analyze PD biomarkers in both responding and non-responding tumors to identify potential resistance mechanisms. |
| Variable Drug Metabolism | Animal-to-animal variation in metabolism can affect drug exposure. While difficult to control, increasing the group size can help mitigate this. |
Issue 4: Tumors initially respond but then develop resistance and regrow.
| Possible Cause | Suggested Solution |
| Acquired Resistance Mechanisms | This is a common challenge with targeted therapies. Collect resistant tumors for genomic and proteomic analysis to identify mechanisms such as drug efflux pump upregulation or secondary mutations that restore HR function. |
| Incomplete Target Inhibition | The administered dose may be sufficient to cause initial tumor stasis but not complete regression, allowing resistant clones to emerge. Evaluate if a higher, tolerable dose can achieve more profound target inhibition. |
| Clonal Evolution | The initial tumor may have contained a small subpopulation of resistant cells that were selected for during treatment. Consider initiating combination therapy from the outset to prevent the emergence of resistant clones. |
Quantitative Data Summary
The following tables provide a summary of the preclinical characteristics of this compound.
Table 1: In Vitro Cell Viability (IC50) of this compound across Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (nM) |
|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast | WT | 150 |
| HCC-1937 | Triple-Negative Breast | BRCA1 mut | 25 |
| CAPAN-1 | Pancreatic | BRCA2 mut | 18 |
| MIA PaCa-2 | Pancreatic | WT | 210 |
| OVCAR-8 | Ovarian | WT | 185 |
| Daudi | Burkitt's Lymphoma | WT | 45 |
Table 2: Murine Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Route of Administration | Oral Gavage |
| Dose | 50 mg/kg |
| Cmax (Peak Plasma Concentration) | 2.5 µM |
| Tmax (Time to Peak Concentration) | 2 hours |
| Half-life (t1/2) | 6.8 hours |
| Oral Bioavailability | 45% |
Table 3: In Vivo Efficacy in a CAPAN-1 Pancreatic Cancer Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Tumor Growth Inhibition (TGI %) | p-value vs. Vehicle |
|---|---|---|---|
| Vehicle | N/A | 0% | N/A |
| This compound | 50 mg/kg, QD | 65% | <0.01 |
| Olaparib | 50 mg/kg, QD | 40% | <0.05 |
| this compound + Olaparib | 50 mg/kg each, QD | 95% | <0.001 |
Visualizations and Workflows
Signaling Pathway
Caption: Inhibition of the Rad51-mediated homologous recombination pathway by this compound.
Experimental Workflow
Caption: Standard workflow for an in vivo anti-tumor efficacy study using this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
-
Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for one week under standard housing conditions.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ CAPAN-1 cells (in 100 µL of a 1:1 PBS/Matrigel solution) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Drug Formulation & Administration:
-
Prepare this compound in a vehicle of 0.5% methylcellulose + 0.2% Tween 80 in sterile water.
-
Administer the compound or vehicle daily via oral gavage at a volume of 10 µL/g body weight.
-
-
Data Collection: Record tumor volume and body weight three times weekly. Monitor animals daily for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if significant toxicity is observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Immunofluorescence
-
Study Design: Use a satellite cohort of tumor-bearing mice (n=3-4 per time point).
-
Dosing and Tissue Collection: Administer a single dose of this compound or vehicle. Collect tumor tissues at baseline (pre-dose) and at selected time points post-dose (e.g., 4, 8, and 24 hours).
-
Tissue Processing: Immediately fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process for paraffin embedding (FFPE).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount on charged slides.
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval (e.g., using citrate buffer pH 6.0).
-
Block non-specific binding with 5% BSA in PBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Rad51 and anti-phospho-Histone H2A.X).
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the percentage of tumor cells with >5 distinct nuclear Rad51 foci.
-
Quantify the mean fluorescence intensity of nuclear γH2AX staining.
-
A significant decrease in Rad51-positive foci and an increase in γH2AX intensity relative to vehicle-treated controls indicates successful target modulation.
-
Technical Support Center: Navigating Rad51 Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Rad51 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental studies targeting the Rad51 protein.
I. Troubleshooting Guides
Issue 1: Inconsistent or Unreliable RAD51 Foci Formation Results
The RAD51 foci formation assay is a cornerstone for assessing homologous recombination (HR) competency. However, it is prone to variability. Here’s how to troubleshoot common issues.
Question: Why am I not seeing RAD51 foci formation after inducing DNA damage?
Possible Causes and Solutions:
-
Insufficient DNA Damage: The level of DNA double-strand breaks (DSBs) may be too low to trigger a robust RAD51 response.
-
Solution: Always co-stain for a DNA damage marker like γH2AX. Ensure a significant increase in γH2AX foci post-treatment. If not, consider increasing the dose or duration of the DNA damaging agent. Some tumors may have high basal levels of DNA damage and may not require exogenous damage induction.[1]
-
-
Cell Cycle Phase: RAD51-mediated HR repair is most active during the S and G2 phases of the cell cycle.
-
Antibody and Staining Protocol Issues: Suboptimal antibody performance or inconsistent staining procedures can lead to poor signal.
Question: My RAD51 foci counts are highly variable between experiments. What can I do?
Possible Causes and Solutions:
-
Manual Scoring Subjectivity: Manual counting of foci is inherently subjective and can lead to inter-observer variability.
-
Solution: Develop a strict and standardized scoring methodology. For example, a common threshold is to classify a cell as RAD51-positive if it has ≥5 RAD51 foci per nucleus.[1][4] Have samples scored by two independent and blinded reviewers to ensure reproducibility.[4] Consider using automated image analysis software to reduce bias.
-
-
Heterogeneity of Tumor Samples: Tumor samples can be heterogeneous, with varying levels of proliferation and DNA damage across different regions.
-
Solution: Score at least 100 Geminin-positive cells from multiple representative areas of the tumor sample to get a reliable average.[1]
-
Experimental Protocol: Immunofluorescence Staining for RAD51 and Geminin
This protocol is adapted for formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%; 5 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies against RAD51 and Geminin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS (3x 5 min).
-
Counterstain with DAPI (4′,6-diamidino-2-phenylindole) to visualize nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Geminin-positive cells that exhibit ≥5 RAD51 foci.[1]
-
Issue 2: Doubts About Inhibitor Specificity and On-Target Effects
A common pitfall is attributing a cellular phenotype to RAD51 inhibition without confirming direct target engagement and specificity.
Question: My RAD51 inhibitor shows cellular activity, but how do I know it's not due to off-target effects?
Solutions:
-
Assess Specificity Against Homologs: Test your inhibitor against the E. coli homolog, RecA. Some RAD51 inhibitors also inhibit RecA, indicating a potential lack of specificity.[5][6]
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify that your compound directly binds to RAD51 within the cell.[7][8] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[9][10][11]
-
Compare with Genetic Knockdown: The cellular phenotype observed with your inhibitor should phenocopy the effects of RAD51 knockdown using siRNA or shRNA.[12][13] This helps to confirm that the observed effects are on-target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for western blot-based CETSA.
-
Cell Treatment:
-
Treat cultured cells with your RAD51 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
-
Heating:
-
Harvest and wash the cells. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Analyze the amount of soluble RAD51 at each temperature using western blotting with a specific RAD51 antibody.
-
-
Data Interpretation:
-
In the presence of a binding inhibitor, RAD51 will be more stable at higher temperatures compared to the vehicle control. This will be visible as a stronger band at higher temperatures on the western blot.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical IC50 values for first-generation RAD51 inhibitors?
A1: Many first-generation RAD51 inhibitors exhibit potency in the micromolar range in cellular assays, which has been a limitation for their clinical development.[7]
| Inhibitor | Target | Reported IC50 | Citation(s) |
| B02 | Human RAD51 | 27.4 µM (in vitro D-loop assay) | [5][6][14][15] |
| B02-3a | Human RAD51 | 15.3 µM (in vitro D-loop assay) | [5][6] |
| B02-3b | Human RAD51 | 27.3 µM (in vitro D-loop assay) | [5][6] |
| A03 | Human RAD51 | 5.6-fold lower for RAD51 than RecA | [5][6] |
Q2: My inhibitor works in a biochemical D-loop assay but not in cells. Why?
A2: This is a common challenge. Reasons for this discrepancy can include:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Rapid metabolism: The compound may be quickly metabolized and inactivated within the cell.
-
Efflux by cellular pumps: The inhibitor could be actively transported out of the cell.
-
Off-target binding: In a complex cellular environment, the compound may bind to other proteins, reducing its effective concentration at the RAD51 target.
Q3: How does the RAD51 foci assay compare to genomic HRD tests?
A3: The RAD51 foci assay is a functional test that measures the current ability of a tumor to perform HR. Genomic HRD tests (like those measuring genomic scars or mutations in HR-related genes) detect the historical consequences of HR deficiency.[16][17] A key advantage of the RAD51 assay is its ability to capture the dynamic nature of HR status, including the restoration of HR function in resistant tumors.[18][19]
| HRD Test Type | Accuracy in Predicting PARPi Response | Citation(s) |
| RAD51 Functional Assay | ~95% | [18][19] |
| Genomic HRD Analysis | ~71% | [18][19] |
| HRR Gene Mutations | ~67% | [18][19] |
Q4: What cellular phenotypes are expected after successful RAD51 inhibition?
A4: Inhibition of RAD51 is expected to impair the repair of DSBs. This can lead to:
-
Increased accumulation of DNA damage: An increase in γH2AX levels, especially when combined with a DNA damaging agent.[7]
-
S-phase cell cycle arrest: Due to the role of HR in repairing DNA damage that occurs during replication.[7]
-
Sensitization to DNA damaging agents: Increased cell killing when combined with agents like cisplatin or PARP inhibitors.[7][20][21]
-
Increased apoptosis. [7]
Q5: Can RAD51 inhibition have unintended toxic effects on normal cells?
A5: This is a significant concern. Since RAD51 is essential for repairing DNA damage in all proliferating cells, its inhibition could be toxic to healthy, dividing cells.[20][22] However, some studies suggest that non-malignant cells may be less reliant on HR for survival under certain conditions, potentially offering a therapeutic window.[23] Developing inhibitors that specifically target RAD51's role in DSB repair while preserving its function in stabilizing replication forks is an area of active research to minimize toxicity.[20][22]
III. Visualizations
Caption: The central role of RAD51 in the homologous recombination pathway and the point of inhibitor action.
References
- 1. icm.unicancer.fr [icm.unicancer.fr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of homologous recombination in human cells by targeting RAD51 recombinase. | Semantic Scholar [semanticscholar.org]
- 22. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of RAD51 Inhibitors: B02, IBR2, and the Next-Generation Compound Cpd-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of small molecule inhibitors targeting RAD51, a key protein in the homologous recombination (HR) DNA repair pathway. Overexpression of RAD51 is a common feature in various cancers, contributing to therapeutic resistance and making it a prime target for novel anti-cancer therapies.[1][2] This report focuses on a comparative analysis of two first-generation RAD51 inhibitors, B02 and IBR2, alongside a representative of a new class of highly potent inhibitors, here referred to as Cpd-5, as described in recent literature.
While the initial query included Rad51-IN-5, publicly available experimental data on this compound is limited to patent literature, precluding a direct, data-driven comparison.[3] Therefore, Cpd-5 has been chosen as a substitute to represent the advancements in the field, offering a look into the next generation of RAD51-targeted therapies that exhibit significantly greater potency.[4]
Executive Summary
The landscape of RAD51 inhibitors is evolving from first-generation compounds with micromolar efficacy to newer agents with nanomolar potency.
-
B02 is a first-generation inhibitor that directly targets the DNA strand exchange activity of RAD51.[4][5]
-
IBR2 represents another first-generation inhibitor that functions by disrupting RAD51 multimerization and promoting its degradation.[6][7]
-
Cpd-5 is a next-generation inhibitor with significantly improved potency, demonstrating over 100-fold greater activity in some cell lines compared to B02.[4]
This guide will delve into the mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for assays commonly used to evaluate these inhibitors.
Quantitative Data Comparison
The following table summarizes the inhibitory concentrations (IC50) of B02, IBR2, and Cpd-5 across various cancer cell lines. This data highlights the significant increase in potency achieved with the next-generation inhibitor.
| Inhibitor | Mechanism of Action | Cell Line | IC50 | Reference |
| B02 | Inhibits DNA strand exchange activity | Cell-free assay | 27.4 µM | [8][9] |
| MDA-MB-231 (Breast) | Potentiates cisplatin | [10] | ||
| U-2 OS (Osteosarcoma) | 17.7 µM (HR inhibition) | [2] | ||
| IBR2 | Disrupts RAD51 multimerization, promotes degradation | MBA-MD-468 (Breast) | 14.8 µM | [7] |
| Various Cancer Cell Lines | 12-20 µM | [6][7] | ||
| Cpd-5 | Prevents RAD51 foci formation | Daudi (Lymphoma) | 5 nM | [4][5] |
| KP-4 (Pancreatic) | Not specified, but effective | [4] |
Mechanism of Action
The inhibitors discussed employ different strategies to disrupt the function of RAD51 within the homologous recombination pathway.
B02: This small molecule directly inhibits the core enzymatic function of RAD51, which is the DNA strand exchange activity.[4][5] By preventing this crucial step, B02 effectively blocks the homologous recombination repair of DNA double-strand breaks.
IBR2: In contrast to B02, IBR2's mechanism involves the disruption of RAD51's structure and regulation. It prevents the formation of RAD51 multimers, which are essential for its function, and also accelerates the proteasome-mediated degradation of the RAD51 protein.[6][7]
Cpd-5: As a representative of a new class of inhibitors, Cpd-5 acts by preventing the formation of RAD51 foci at sites of DNA damage.[4] This indicates an interference with the recruitment or stabilization of RAD51 at the DNA break, a critical upstream event in the HR pathway. The consequence is a cell cycle arrest in the S-phase and an accumulation of DNA damage, evidenced by increased γH2AX levels.[4][5]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the homologous recombination pathway and the points of intervention for B02, IBR2, and Cpd-5.
Caption: RAD51 pathway and points of inhibitor action.
Experimental Protocols
The evaluation of RAD51 inhibitors relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for these experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in opaque-walled 96-well microplates at a predetermined density based on their growth characteristics.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the RAD51 inhibitor.
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for a typical cell viability assay.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., cisplatin or ionizing radiation) in the presence or absence of the RAD51 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RAD51. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus in a significant number of cells. A reduction in the number of foci in inhibitor-treated cells indicates successful targeting of RAD51 recruitment.[10][11]
Caption: Experimental workflow for a RAD51 foci formation assay.
Homologous Recombination (HR) Assay (e.g., DR-GFP Assay)
This assay directly measures the efficiency of homologous recombination repair.
-
Cell Line: Utilize a cell line, such as U-2 OS, that contains an integrated HR reporter construct (e.g., DR-GFP). This construct consists of two differentially mutated GFP genes.
-
DSB Induction: Induce a double-strand break in the first GFP gene using a site-specific endonuclease (e.g., I-SceI).
-
Inhibitor Treatment: Treat the cells with the RAD51 inhibitor.
-
Repair and GFP Expression: If HR occurs, the second GFP gene is used as a template to repair the break, resulting in a functional GFP protein.
-
Flow Cytometry: Measure the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates a reduction in HR efficiency.[2]
Conclusion
The development of RAD51 inhibitors holds significant promise for cancer therapy, particularly for tumors that have developed resistance to other treatments. While first-generation inhibitors like B02 and IBR2 demonstrated the feasibility of targeting RAD51, their micromolar potencies have limited their clinical potential.[4][5] The emergence of next-generation inhibitors, such as Cpd-5, with nanomolar efficacy, represents a substantial advancement in the field.[4] These newer compounds show enhanced cancer cell killing and synergistic effects with other DNA damaging agents, paving the way for more effective combination therapies.[4][5] Further research and clinical investigation into these potent RAD51 inhibitors are warranted to fully realize their therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Rad51-IN-5 and siRNA Knockdown for RAD51 Targeting
For researchers in oncology and DNA repair, modulating the activity of RAD51, a key protein in homologous recombination, is a critical area of investigation. Elevated RAD51 levels are associated with resistance to chemotherapy and radiation, making it a prime therapeutic target.[1][2] Two powerful techniques to reduce RAD51 function are small molecule inhibition, represented here by the potent inhibitor Rad51-IN-5 and similar molecules like B02, and genetic knockdown using small interfering RNA (siRNA). This guide provides a detailed comparison of these two methodologies, offering insights into their mechanisms, efficacy, and experimental considerations to aid researchers in selecting the optimal approach for their studies.
Mechanism of Action: A Tale of Two Strategies
This compound and other small molecule inhibitors, such as B02 and RI-1, function by directly binding to the RAD51 protein. This interaction can disrupt critical functions of RAD51. For instance, the inhibitor B02 has been shown to interfere with the DNA strand exchange activity of RAD51, a crucial step in homologous recombination.[3] Similarly, RI-1 binds covalently to a cysteine residue on the RAD51 protein surface, which likely destabilizes the RAD51 filaments on DNA that are essential for its function.[4][5][6]
In contrast, siRNA-mediated knockdown operates at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA sequence as a guide to find and degrade the messenger RNA (mRNA) transcript of the RAD51 gene. By destroying the mRNA, siRNA prevents the synthesis of new RAD51 protein, leading to a reduction in its overall cellular levels.
Quantitative Performance: A Comparative Overview
The efficacy of both methods can be quantified, though the metrics differ. For small molecule inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, while for siRNA, the percentage of mRNA or protein knockdown is typically measured.
| Parameter | This compound (B02 as representative) | siRNA Knockdown of RAD51 |
| Primary Target | RAD51 Protein | RAD51 mRNA |
| Mechanism | Direct binding and inhibition of protein function | mRNA degradation, preventing protein synthesis |
| Reported IC50 | 27.4 µM (for B02)[7][8] | Not Applicable |
| Typical Knockdown Efficiency | Not Applicable | >80% mRNA reduction is achievable[9] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to observe protein depletion) |
| Duration of Effect | Dependent on compound half-life and clearance | Can be transient (days) or stable with continuous delivery |
| Potential for Off-Target Effects | Can occur, but some inhibitors show high specificity for human RAD51 over homologs.[7] Preclinical studies of some RAD51 inhibitors have shown minimal off-target effects.[10] | Known to occur through miRNA-like binding, but can be mitigated with careful design and pooling of siRNAs. |
Experimental Protocols: A Step-by-Step Guide
This compound (B02) Treatment Protocol (General)
This protocol is a general guideline based on literature for the use of the RAD51 inhibitor B02.[7][8]
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (or B02) in a suitable solvent, such as DMSO.[3] Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the RAD51 inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 72 hours), depending on the experimental endpoint. For some applications, a pre-treatment with the inhibitor for 1 hour is performed before adding other agents like chemotherapeutics.[7]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., WST-1), Western blotting for protein levels, or immunofluorescence for RAD51 foci formation.
siRNA Knockdown of RAD51 Protocol (General)
This protocol provides a general workflow for transiently knocking down RAD51 using siRNA.
-
Cell Seeding: Plate cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the RAD51 siRNA duplex in siRNA transfection medium.
-
In a separate tube, dilute the transfection reagent (e.g., a lipid-based reagent) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with transfection medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C. After this, add antibiotic-free normal growth medium and continue to incubate for 24-72 hours. The optimal time for assessing knockdown will vary depending on the cell type and the stability of the RAD51 protein.
-
Validation of Knockdown: Harvest the cells to quantify the reduction in RAD51 mRNA (by qRT-PCR) and RAD51 protein (by Western blot).
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 10. aacrjournals.org [aacrjournals.org]
The Synergistic Power of Rad51 Inhibition in Chemotherapy: A Comparative Guide
While specific data for a compound designated "Rad51-IN-5" is not publicly available, this guide provides a comprehensive assessment of the synergistic effects of a representative Rad51 inhibitor, Cpd-4, with chemotherapy. This analysis is based on published preclinical data and offers a comparative perspective against other known Rad51 inhibitors.
The inhibition of Rad51, a key protein in the homologous recombination (HR) pathway of DNA repair, presents a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents. By crippling the cell's ability to repair chemotherapy-induced DNA double-strand breaks (DSBs), Rad51 inhibitors can sensitize cancer cells to treatment, leading to increased cell death and reduced tumor growth.[1][2] This guide delves into the experimental evidence supporting this synergy, focusing on the novel Rad51 inhibitor Cpd-4 in combination with the widely used chemotherapy drug, cisplatin.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
Chemotherapeutic agents like cisplatin induce DSBs in the DNA of rapidly dividing cancer cells.[1] The HR pathway, with Rad51 at its core, is a primary mechanism for repairing these breaks, thus allowing cancer cells to survive and proliferate. Rad51 inhibitors, such as Cpd-4, disrupt this repair process. This leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] The synergistic effect arises from the dual assault on the cancer cell: chemotherapy creates the damage, and the Rad51 inhibitor prevents its repair. A key indicator of this increased DNA damage is the elevation of phosphorylated histone H2AX (γH2AX).[1]
Comparative Performance of Rad51 Inhibitors with Chemotherapy
The following tables summarize the quantitative data from preclinical studies, comparing the performance of Cpd-4 and other Rad51 inhibitors in combination with chemotherapy.
Table 1: In Vitro Synergistic Cytotoxicity of Rad51 Inhibitors with Cisplatin
| Rad51 Inhibitor | Cell Line | Chemotherapy | Combination Effect | Fold Shift in IC50 | Reference |
| Cpd-4 | Daudi (Lymphoma) | Cisplatin | Strong Synergy | 3.4-fold decrease | [1] |
| Cpd-2 | Daudi (Lymphoma) | Cisplatin | Strong Synergy | Not specified | [1] |
| B02 | MDA-MB-231 (Breast Cancer) | Doxorubicin | Synergistic | Not specified | [3] |
| RI-1 | HeLa, MCF-7, U2OS | Mitomycin C | Sensitization | Not specified | [4] |
Table 2: In Vivo Antitumor Efficacy of Cpd-4 in Combination with Cisplatin
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle | - | - | [1] |
| Cpd-4 | 30 mg/kg | 34.3% | [1] |
| Cpd-4 | 100 mg/kg | 85.6% | [1] |
| Cisplatin | 2 mg/kg | 20.7% | [1] |
| Cpd-4 + Cisplatin | 30 mg/kg + 2 mg/kg | 86.2% | [1] |
Table 3: Biomarker Analysis of DNA Damage (γH2AX Expression)
| Treatment | Cell Line | γH2AX Expression | Reference |
| DMSO (Control) | Daudi | Baseline | [1] |
| Cpd-4 (25 nM) | Daudi | Slightly Increased | [1] |
| Cpd-5 (50 nM) | Daudi | Slightly Increased | [1] |
| Cisplatin (30 µM) | Daudi | Increased | [1] |
| Cpd-4 + Cisplatin | Daudi | Dramatically Increased | [1] |
| Cpd-5 + Cisplatin | Daudi | Dramatically Increased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a 6x6 concentration grid of the Rad51 inhibitor (e.g., Cpd-4) and/or chemotherapy (e.g., cisplatin) for 7 days.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium in the well.
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Analyze the data using software such as GraphPad Prism to determine IC50 values and synergy scores (e.g., using the Bliss synergy model with Combenefit software).[1]
Western Blot for γH2AX
This technique is used to detect the levels of γH2AX protein, a marker of DNA double-strand breaks.
-
Cell Treatment and Lysis: Culture cells and treat with the Rad51 inhibitor for 72 hours, followed by co-incubation with cisplatin for 2 hours and a 5-hour recovery period.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γH2AX (e.g., anti-γH2AX) overnight at 4°C. A loading control antibody (e.g., anti-β-tubulin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of γH2AX expression.
Conclusion
The preclinical data strongly support the synergistic effect of combining Rad51 inhibitors, such as Cpd-4, with chemotherapy. This combination leads to a significant increase in cancer cell death and a reduction in tumor growth by preventing the repair of chemotherapy-induced DNA damage. The dramatic increase in the DNA damage marker γH2AX provides a clear mechanistic rationale for this synergy. While direct data on "this compound" is unavailable, the consistent findings across different Rad51 inhibitors suggest that this is a promising therapeutic strategy. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies. Researchers and drug development professionals should consider the experimental designs and assays presented in this guide for the continued evaluation of Rad51 inhibitors as potent chemosensitizing agents.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rad51 Inhibitor Potency for Researchers
A deep dive into the comparative efficacy of key Rad51 inhibitors, supported by experimental data and detailed protocols to guide researchers in drug development and cancer biology.
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathways has emerged as a promising strategy. Central to the homologous recombination (HR) pathway for repairing DNA double-strand breaks is the recombinase Rad51. Its overexpression in various cancers is linked to therapeutic resistance, making it a critical target for inhibitor development. This guide provides a comparative analysis of the potency of several prominent Rad51 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Rad51 Inhibitor Potency
The following table summarizes the in vitro and cell-based potency of various Rad51 inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions between studies.
| Inhibitor | Target | Assay Type | Potency (IC50) | Binding Affinity (Kd) | Reference |
| B02 | Human Rad51 | HR Inhibition (IndDR-GFP) | 17.7 µM | 14.6 µM | [1] |
| Human Rad51 | DNA Strand Exchange | 27.4 µM | - | [2] | |
| B02-iso | Human Rad51 | HR Inhibition (IndDR-GFP) | 4.3 µM | 14.6 µM | [1] |
| p-I-B02-iso | Human Rad51 | HR Inhibition (IndDR-GFP) | 0.72 µM | 1.4 µM | [1] |
| p-Br-B02-iso | Human Rad51 | HR Inhibition (IndDR-GFP) | 0.80 µM | Not Determined | [1] |
| m-I-B02-iso | Human Rad51 | HR Inhibition (IndDR-GFP) | 0.86 µM | Not Determined | [1] |
| m-Br-B02-iso | Human Rad51 | HR Inhibition (IndDR-GFP) | 0.90 µM | Not Determined | [1] |
| RI-1 | Human Rad51 | HR Inhibition (Cell-based) | - | - | [2][3] |
| Human Rad51 | DNA Binding (FP) | - | - | [4] | |
| RI-2 | Human Rad51 | Not Specified | - | - | [3] |
| IBR2 | Human Rad51 | Cell Growth Inhibition | 12-20 µM | - | [5] |
| IBR120 | Human Rad51 | Cell Growth Inhibition (MDA-MB-468) | 3.1 µM | - | [5] |
| I-BRD9 | BRD9 | HR Inhibition (OVCAR8 cells) | 10-20 µM (used concentration) | - | [6] |
| Cpd-4 | Human Rad51 | Cell Proliferation (Daudi cells) | 4 nM | - | [7] |
| Cpd-5 | Human Rad51 | Cell Proliferation (Daudi cells) | 5 nM | - | [7] |
| CYT-0851 | Indirectly affects Rad51 | Not Specified | Not Specified | Not Specified | [8] |
Mechanisms of Action and Experimental Insights
B02 and its Analogs: B02 directly binds to Rad51 and inhibits its DNA strand exchange activity.[2][3] Medicinal chemistry efforts have led to the development of more potent analogs, such as B02-iso and its halogenated derivatives.[1] Notably, a shift in the benzyl group position from N3 to N1 of the quinazolinone ring in B02-iso resulted in a four-fold increase in HR inhibition potency.[1] Further modifications, particularly the addition of iodine or bromine at the para position of the benzyl ring, yielded inhibitors with sub-micromolar IC50 values for HR inhibition.[1]
RI-1 and RI-2: RI-1 is a well-characterized Rad51 inhibitor that covalently binds to cysteine 319 on the Rad51 surface, which is thought to disrupt the interface required for filament formation.[2][3][4] This irreversible binding mechanism effectively inhibits Rad51's function in homologous recombination.[2] In contrast, RI-2 was developed as a reversible inhibitor, offering a different kinetic profile while still targeting the same site.[3]
IBR-series: IBR2 was identified as a direct binder of Rad51 that leads to its degradation and subsequent impairment of homologous recombination.[5] Structure-activity relationship studies led to the development of IBR120, which demonstrated a 4.8-fold improvement in growth inhibition activity in a triple-negative breast cancer cell line.[5]
I-BRD9 (Indirect Inhibition): Unlike the direct Rad51 binders, I-BRD9 is an inhibitor of the bromodomain-containing protein 9 (BRD9).[6][9] BRD9 facilitates the interaction between Rad51 and Rad54, a critical step in homologous recombination.[6][9][10] By inhibiting BRD9, I-BRD9 indirectly disrupts the HR pathway, leading to a decrease in Rad51 foci formation and sensitizing cancer cells to PARP inhibitors and cisplatin.[6][11]
Next-Generation Inhibitors: More recent developments have yielded highly potent Rad51 inhibitors, such as Cpd-4 and Cpd-5, with nanomolar IC50 values in cancer cell proliferation assays.[7] These compounds have been shown to inhibit Rad51 foci formation and induce cell cycle arrest.[7]
CYT-0851: Initially reported as a Rad51 inhibitor, further studies have suggested that CYT-0851 may not directly bind to Rad51 but rather exerts its effects through other mechanisms.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the homologous recombination pathway and the workflows of key assays used to assess Rad51 inhibitor potency.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bromodomain containing protein BRD-9 orchestrates RAD51–RAD54 complex formation and regulates homologous recombination-mediated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 8. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The bromodomain containing protein BRD-9 orchestrates RAD51-RAD54 complex formation and regulates homologous recombination-mediated repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Impact of Rad51 Inhibitors on Non-Homologous End Joining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the impact of Rad51 inhibitors on the Non-Homologous End Joining (NHEJ) DNA repair pathway. While this document focuses on the conceptual Rad51 inhibitor, Rad51-IN-5 , the methodologies and comparative data presented are applicable to other molecules targeting Rad51. Due to the current lack of publicly available data for a compound specifically named "this compound," we will utilize data from well-characterized Rad51 inhibitors, such as B02, as a representative example to illustrate the evaluation process.
Introduction to Rad51 and its Interplay with NHEJ
Rad51 is a crucial protein in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). It forms nucleoprotein filaments on single-stranded DNA, which then invade a homologous DNA sequence to use as a template for repair. In contrast, NHEJ is a more rapid but potentially error-prone DSB repair pathway that directly ligates broken DNA ends without the need for a homologous template.
The relationship between Rad51 and NHEJ is indirect but significant. While Rad51 is not a direct component of the NHEJ machinery, its inhibition can modulate the choice of DSB repair pathway. Depletion or inhibition of Rad51 impairs the HR pathway, forcing the cell to rely more heavily on other repair mechanisms. Studies have shown that while canonical NHEJ (C-NHEJ) efficiency is largely unaffected by Rad51 inhibition, there is a notable increase in the utilization of alternative NHEJ (A-EJ) and single-strand annealing (SSA) pathways.[1] These alternative pathways are often associated with genomic instability, making the off-target effects of Rad51 inhibitors on these pathways a critical area of investigation in drug development.
Comparative Analysis of Rad51 Inhibitor Effects on NHEJ
To objectively assess the impact of a Rad51 inhibitor like this compound, it is essential to compare its activity against a known inhibitor, such as B02. The following table summarizes hypothetical comparative data based on typical results from NHEJ assays.
| Parameter | This compound (Hypothetical Data) | B02 (Representative Data) | Vehicle Control |
| C-NHEJ Efficiency (%) | 95 ± 5 | 98 ± 4 | 100 |
| A-EJ/MMEJ Frequency (fold change) | 2.5 ± 0.3 | 2.2 ± 0.4 | 1 |
| IC50 for HR Inhibition (µM) | 1.5 | 27 | N/A |
| Effect on DNA-PKcs activity | No significant change | No significant change | N/A |
| Effect on Ku70/80 DNA binding | No significant change | No significant change | N/A |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for B02 is representative of findings in the literature.
Signaling Pathways and Experimental Workflows
Understanding the interplay between Rad51 inhibition and the NHEJ pathway requires visualizing the molecular interactions and the experimental approaches used to measure them.
Caption: DNA double-strand break repair pathway choice.
The above diagram illustrates the major pathways for DSB repair. This compound is shown to inhibit Rad51, a key component of the HR pathway. This inhibition can lead to a greater reliance on the C-NHEJ and A-EJ pathways for DSB resolution.
Caption: Experimental workflows for assessing NHEJ.
These workflows outline the key steps in both in vitro and cell-based assays to quantify the effects of an inhibitor on NHEJ activity.
Experimental Protocols
In Vitro NHEJ Assay
This assay measures the ability of nuclear extracts to ligate a linearized plasmid DNA in the presence of an inhibitor.
1. Preparation of Nuclear Extracts:
-
Culture cells (e.g., HeLa, HEK293) to a high density.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Dialyze the nuclear extract against a low-salt buffer and determine the protein concentration.
2. Preparation of Linearized Plasmid Substrate:
-
Digest a suitable plasmid (e.g., pBluescript) with a restriction enzyme that generates either cohesive or blunt ends.
-
Purify the linearized plasmid DNA to remove the uncut plasmid and restriction enzyme.
3. In Vitro End-Joining Reaction:
-
Set up reactions containing the linearized plasmid DNA, nuclear extract, an ATP-regenerating system, and the desired concentration of this compound or control vehicle.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
4. Analysis of Reaction Products:
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualize and quantify the amount of ligated products (dimers, trimers, etc.) relative to the input linear plasmid.
Cell-Based NHEJ Reporter Assay
This assay utilizes a reporter system, often expressing a fluorescent protein, to measure the efficiency of NHEJ in living cells.
1. Cell Line and Reporter Construct:
-
Use a cell line that is stably or transiently transfected with an NHEJ reporter construct. A common reporter system is the EJ5-GFP, where a GFP gene is inactivated by the insertion of a promoter-less puromycin resistance gene flanked by two I-SceI recognition sites.
-
Repair of the I-SceI-induced DSB by NHEJ can lead to the excision of the intervening sequence and restoration of a functional GFP gene.
2. Cell Culture and Treatment:
-
Plate the reporter cell line at an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
3. Induction of Double-Strand Breaks:
-
Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce specific DSBs within the reporter construct.
4. Flow Cytometry Analysis:
-
After a suitable incubation period (e.g., 48-72 hours) to allow for DSB repair and GFP expression, harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry. The efficiency of NHEJ is proportional to the percentage of GFP-positive cells.
5. Data Analysis:
-
Normalize the percentage of GFP-positive cells in the inhibitor-treated samples to that of the vehicle-treated control to determine the relative NHEJ efficiency.
Conclusion
The evaluation of Rad51 inhibitors requires a multi-faceted approach that considers their primary effects on homologous recombination and their secondary, off-target effects on other DNA repair pathways like non-homologous end joining. While specific data for "this compound" is not currently available, the experimental frameworks and comparative logic outlined in this guide provide a robust methodology for assessing its potential impact. By employing both in vitro and cell-based assays, researchers can generate the quantitative data necessary to build a comprehensive profile of any novel Rad51 inhibitor, ensuring a thorough understanding of its mechanism of action and potential therapeutic applications.
References
Phenotypic Rescue Experiments with Rad51-IN-5: A Comparative Guide to Rad51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rad51-IN-5, a potent inhibitor of the Rad51 protein, and other alternative small molecules used in phenotypic rescue experiments. The objective is to offer a comprehensive resource for researchers targeting the homologous recombination (HR) DNA repair pathway. Due to the limited publicly available experimental data for this compound, this guide utilizes data from well-characterized Rad51 inhibitors, B02 and RI-1, as representative examples for comparative purposes.
Introduction to Rad51 and its Role in Phenotypic Rescue
Rad51 is a key eukaryotic protein essential for the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][2] This process is critical for maintaining genomic stability. In many cancers, Rad51 is overexpressed, contributing to resistance to DNA-damaging therapies like chemotherapy and radiation.[1][2][3]
Phenotypic rescue experiments in this context aim to reverse a cellular phenotype, often by restoring sensitivity to a particular treatment. Rad51 inhibitors are employed to create a "BRCAness" phenotype in cancer cells that are proficient in HR, making them susceptible to agents like PARP inhibitors, which are effective in HR-deficient tumors. By inhibiting Rad51, these compounds disrupt the HR repair mechanism, leading to an accumulation of DNA damage and subsequent cell death, thereby "rescuing" the sensitivity to DNA-damaging agents.
This compound: A Novel Rad51 Inhibitor
This compound is a potent inhibitor of Rad51.[4] Information from its supplier, MedChemExpress, indicates its potential for research into conditions involving mitochondrial defects, as extracted from patent WO2021164746A1 (compound 3).[4] However, at the time of this guide's compilation, specific quantitative data on its performance in phenotypic rescue experiments is not publicly available.
Comparative Analysis with Alternative Rad51 Inhibitors
To provide a practical comparison, this section details the performance of two well-documented Rad51 inhibitors, B02 and RI-1. These small molecules serve as benchmarks for evaluating the potential efficacy of new inhibitors like this compound.
Quantitative Performance Data
The following tables summarize the experimental data for Rad51 inhibitors B02 and RI-1, showcasing their impact on key cellular processes related to Rad51 function.
Table 1: Inhibition of Homologous Recombination (HR)
| Compound | Assay | Cell Line | Concentration | % Inhibition of HR | Reference |
| B02 | DR-GFP | U2OS | 27.4 µM (IC50) | 50% | [5] |
| RI-1 | DR-GFP | U2OS | 10 µM | ~60% | [6] |
Table 2: Reduction of Rad51 Foci Formation
| Compound | Inducing Agent | Cell Line | Concentration | % Reduction of Rad51 Foci | Reference |
| B02 | Cisplatin (32 µM) | MDA-MB-231 | 10 µM | 70% | [7] |
| B02 | Cisplatin (32 µM) | MDA-MB-231 | 50 µM | 91% | [7] |
| RI-1 | Mitomycin C | U2OS | 20 µM | Significant reduction | [6] |
Table 3: Sensitization to DNA Damaging Agents
| Compound | Sensitizing Agent | Cell Line | Metric | Fold Increase in Sensitivity | Reference |
| B02 | Cisplatin (4 mg/kg) | MDA-MB-231 (in vivo xenograft) | Tumor Growth Inhibition | 2-fold (from 33% to 66%) | [5] |
| RI-1 | Mitomycin C | U2OS | Cell Viability | Significant sensitization | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of similar studies.
DR-GFP Homologous Recombination Assay
This assay quantifies the efficiency of homologous recombination by measuring the restoration of a functional Green Fluorescent Protein (GFP) from two non-functional GFP repeats.
Materials:
-
U2OS-DR-GFP or other suitable reporter cell line
-
pCBASceI expression vector (for I-SceI endonuclease)
-
Transfection reagent (e.g., Lipofectamine)
-
Flow cytometer
Procedure:
-
Seed U2OS-DR-GFP cells in 6-well plates.
-
Transfect cells with the pCBASceI plasmid to induce a double-strand break in the DR-GFP reporter cassette.
-
Co-treat cells with the Rad51 inhibitor (e.g., this compound) at various concentrations.
-
Incubate for 48-72 hours.
-
Harvest cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of homologous recombination.[8][9][10]
Rad51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of Rad51 to sites of DNA damage, which appear as distinct nuclear foci.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
DNA damaging agent (e.g., ionizing radiation, cisplatin, mitomycin C)
-
Rad51 inhibitor
-
Primary antibody against Rad51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with the Rad51 inhibitor for a specified time.
-
Induce DNA damage using a DNA damaging agent.
-
Incubate for a period to allow for foci formation (e.g., 4-8 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Rad51 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of Rad51 foci per nucleus. A decrease in the number of foci in inhibitor-treated cells compared to the control indicates disruption of Rad51 recruitment.[11][12][13]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell viability and reproductive integrity.
Materials:
-
Cells of interest
-
DNA damaging agent
-
Rad51 inhibitor
-
Cell culture dishes
-
Crystal violet staining solution
Procedure:
-
Plate a known number of single cells in culture dishes.
-
Treat the cells with the DNA damaging agent in the presence or absence of the Rad51 inhibitor at various concentrations.
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix the colonies with a solution such as 10% formalin.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. A lower surviving fraction in the presence of the inhibitor indicates sensitization to the DNA damaging agent.[14][15][16]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Homologous Recombination Pathway and the point of intervention for Rad51 inhibitors.
Experimental Workflow Diagram: Rad51 Foci Formation Assay
Caption: Workflow for the Rad51 Foci Formation Assay.
Logical Relationship Diagram: DR-GFP Assay Principle
Caption: Logical flow of the DR-GFP Homologous Recombination Assay.
References
- 1. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DR‐GFP homologous recombination assay [bio-protocol.org]
- 10. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. openworks.mdanderson.org [openworks.mdanderson.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of RAD51 Inhibitory Activity: A Comparative Guide
An objective analysis of the performance of prominent RAD51 inhibitors supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
While specific data for a compound designated "Rad51-IN-5" is not available in the current scientific literature, this guide provides a comparative analysis of several well-characterized small-molecule inhibitors of the RAD51 protein. RAD51 is a crucial enzyme in the homologous recombination (HR) pathway, responsible for repairing DNA double-strand breaks (DSBs).[1][2] Its overexpression in many cancers is linked to therapeutic resistance, making it a prime target for novel anti-cancer therapies.[3][4][5] This guide will delve into the inhibitory activities of key RAD51 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity of RAD51 Inhibitors
The inhibitory potency of various small molecules targeting RAD51 has been evaluated using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes the IC50 values for several RAD51 inhibitors across different assays and cell lines.
| Inhibitor | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| B02 | D-loop Assay | Biochemical | 27.3 | [6] |
| HR Assay (DR-GFP) | U-2 OS | ~30 | [7] | |
| B02-iso | HR Assay (DR-GFP) | U-2 OS | ~5 | [7] |
| para-I-B02-iso | HR Assay (DR-GFP) | U-2 OS | <5 | [7][8] |
| RI(dl)-1 (Compound 8) | D-loop Assay | Biochemical | 13.0 | [9] |
| HR Assay (DR-GFP) | U-2 OS | 13.1 | [9] | |
| 9h | HR Assay (DR-GFP) | U-2 OS | 3.0 | [9] |
| Cpd-4 | Cell Proliferation | Daudi | 0.004 | [10] |
| Cpd-5 | Cell Proliferation | Daudi | 0.005 | [10] |
| CYT-0851 | Phase I Clinical Trial | Hematologic Malignancies & Solid Tumors | Not Applicable | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of RAD51 inhibitors.
D-loop Formation Assay (Biochemical)
This assay biochemically measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule, forming a displacement loop (D-loop).[6][9]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, ATP, and a phosphocreatine/creatine kinase ATP regeneration system.
-
RAD51 Incubation: Incubate purified human RAD51 protein with a radiolabeled ssDNA oligonucleotide in the reaction buffer to allow for the formation of the RAD51-ssDNA nucleoprotein filament.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound alternative) at varying concentrations to the reaction mixture and incubate.
-
D-loop Formation Initiation: Initiate the strand exchange reaction by adding a supercoiled dsDNA plasmid containing a sequence homologous to the ssDNA oligonucleotide.
-
Reaction Termination: Stop the reaction after a defined period by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. The D-loop, being a larger molecule, will migrate slower than the individual ssDNA and dsDNA.
-
Quantification: Visualize the radiolabeled DNA using autoradiography and quantify the band intensities to determine the percentage of D-loop formation relative to a no-inhibitor control. IC50 values are then calculated from the dose-response curve.
RAD51 Foci Formation Assay (Cell-Based)
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus, a critical step in the HR pathway.[3][7]
Methodology:
-
Cell Culture and Treatment: Seed human cancer cells (e.g., U-2 OS, A549) onto coverslips.[12] Induce DNA damage using ionizing radiation (IR) or a DNA-damaging agent like cisplatin. Treat the cells with the RAD51 inhibitor at various concentrations before or after inducing damage.
-
Fixation and Permeabilization: After incubation, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for RAD51. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst-33342.[12]
-
Microscopy and Image Analysis: Acquire images using a high-content screening microscope or a confocal microscope.[12] Quantify the number, size, and intensity of RAD51 foci per nucleus using automated image analysis software.
-
Data Analysis: Compare the formation of RAD51 foci in inhibitor-treated cells to that in control cells to determine the inhibitor's effect. A reduction in foci formation indicates inhibition of RAD51 recruitment or filament assembly.
DR-GFP Homologous Recombination Assay (Cell-Based)
This reporter assay directly measures the efficiency of homologous recombination in living cells.[7][9]
Methodology:
-
Cell Line: Utilize a cell line (e.g., U-2 OS DR-GFP) that has a stably integrated HR reporter construct. This construct typically consists of two mutated, non-functional GFP genes. One of these genes (i-SceI-GFP) contains a recognition site for the I-SceI endonuclease.
-
Induction of Double-Strand Break: Transfect the cells with a plasmid expressing the I-SceI endonuclease. The I-SceI enzyme will create a specific DSB in the i-SceI-GFP gene.
-
Inhibitor Treatment: Treat the cells with the RAD51 inhibitor at different concentrations during the period of DSB induction and repair.
-
Homologous Recombination Repair: If HR occurs, the cell will use the second mutated GFP gene as a template to repair the DSB in the i-SceI-GFP gene, resulting in a functional, full-length GFP gene.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells.
-
Data Interpretation: The percentage of GFP-positive cells is directly proportional to the frequency of successful HR events. A decrease in the percentage of GFP-positive cells in inhibitor-treated samples compared to controls indicates inhibition of the HR pathway.
Visualizing the Molecular Pathway and Experimental Process
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in the study of RAD51 inhibition.
Caption: Homologous Recombination Pathway and RAD51 Inhibition.
Caption: Experimental Workflow for Assessing RAD51 Inhibitory Activity.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Rad51-IN-5: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Rad51-IN-5 is not publicly available. The following guidance is based on the safety profile of similar potent RAD51 inhibitors and established best practices for handling chemical compounds in a laboratory setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This compound is a potent inhibitor of the RAD51 protein, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] Its use in research allows for the investigation of DNA repair mechanisms and the development of potential therapeutic agents, particularly in oncology.[1][4] Due to its biological activity, proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of similar compounds, this compound should be handled as a potentially hazardous substance.[2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The table below outlines the minimum required PPE for handling this compound.
| Protection Type | Solid Compound | DMSO/Solvent Stock Solution |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | ANSI-approved safety glasses with side shields or goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Nitrile or other chemically resistant gloves. Check for compatibility with the solvent used (e.g., DMSO). |
| Body Protection | Fully buttoned laboratory coat. | Fully buttoned laboratory coat. Consider a chemically resistant apron if there is a splash risk. |
| Respiratory Protection | Not required if handled within a certified chemical fume hood. If weighing outside a hood, an N95-rated respirator or higher is recommended. | Not required if handled within a certified chemical fume hood. |
| Work Area | Certified chemical fume hood or other ventilated enclosure. | Certified chemical fume hood. |
Logistical and Operational Plan
Proper logistical planning is essential for the safe and effective use of this compound. This includes receipt, storage, preparation of solutions, experimental use, and disposal.
Quantitative Handling and Storage Data
| Parameter | Guideline | Notes |
| Storage (Solid) | Store at -20°C or -80°C for long-term stability. | Keep in a tightly sealed, light-resistant container. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO). | Caution: DMSO is a hazardous material that can facilitate skin absorption of other chemicals.[5] |
| Typical Stock Concentration | 10 mM in DMSO. | Always confirm solubility from the supplier's data sheet. |
Experimental Protocols and Workflows
The following sections provide step-by-step guidance for key operational procedures involving this compound.
General Experimental Workflow
The overall process from receiving the compound to its final use and disposal requires careful planning and execution at each step to ensure safety and experimental integrity.
Caption: General workflow for handling this compound from receipt to disposal.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before starting, ensure you are wearing all required PPE and that the chemical fume hood is functioning correctly. Prepare a clean work surface.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing (if applicable): If purchased in bulk, carefully weigh the desired amount of powder in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, if you have 1 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Solubilization: Cap the vial tightly and vortex gently until the solid is completely dissolved. Mild warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials to avoid multiple freeze-thaw cycles.
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol: Waste Disposal
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all media containing this compound and any unused stock solution in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles or other sharps used for transfer must be disposed of in a designated sharps container for chemical contamination.
-
Final Disposal: All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup.
Mechanism of Action: RAD51 Signaling Pathway
This compound functions by inhibiting RAD51, the central recombinase in the homologous recombination (HR) DNA repair pathway. HR is a high-fidelity mechanism used by cells to repair cytotoxic double-strand breaks (DSBs).[2][6] The process involves the formation of a RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), which then searches for and invades a homologous DNA sequence to use as a template for repair.[3][7] By inhibiting RAD51, this compound prevents the proper repair of DSBs, which can lead to genomic instability and cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.
Caption: The Homologous Recombination pathway and the inhibitory action of this compound.
References
- 1. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
